2-Methyl-2-(phenylamino)propanenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-anilino-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-10(2,8-11)12-9-6-4-3-5-7-9/h3-7,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTOGJVAFQWQOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20176231 | |
| Record name | 2-Anilino-2-methylpropiononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2182-38-9 | |
| Record name | 2-Methyl-2-(phenylamino)propanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2182-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Anilino-2-methylpropiononitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002182389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2182-38-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153837 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Anilino-2-methylpropiononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-anilino-2-methylpropiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.872 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ANILINO-2-METHYLPROPIONONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX3T76J4TH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Methyl-2-(phenylamino)propanenitrile
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Methyl-2-(phenylamino)propanenitrile, an α-aminonitrile of interest to researchers, scientists, and professionals in drug development. This document details the synthetic protocol via the Strecker reaction, outlines expected characterization data, and presents visual workflows and reaction mechanisms.
Introduction
This compound belongs to the class of α-aminonitriles, which are versatile synthetic intermediates. Their significance lies in their utility as precursors for the synthesis of α-amino acids and their derivatives, fundamental building blocks in numerous pharmaceuticals and biologically active compounds. The presence of both an amino and a nitrile group on the same carbon atom allows for a variety of chemical transformations.
The most common and efficient method for the synthesis of α-aminonitriles is the Strecker synthesis, a one-pot, three-component reaction. This reaction involves the condensation of a ketone or aldehyde with an amine and a cyanide source. In the case of this compound, the reactants are acetone, aniline, and a suitable cyanide donor.
Synthesis of this compound
The synthesis of this compound is achieved through the Strecker synthesis. This method is highly efficient due to its high atom economy. The reaction proceeds by the formation of an iminium ion from the reaction of aniline and acetone, which is then attacked by a cyanide nucleophile.
Reaction Scheme
Caption: One-pot synthesis of the target compound via Strecker reaction.
Experimental Protocol
This protocol is based on established procedures for the Strecker synthesis of related α-aminonitriles.
Materials:
-
Aniline (C₆H₅NH₂)
-
Acetone (CH₃COCH₃)
-
Trimethylsilyl cyanide ((CH₃)₃SiCN)
-
Catalyst (e.g., InCl₃, Sc(OTf)₃, or other suitable Lewis acid)
-
Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), Acetonitrile (CH₃CN), or Tetrahydrofuran (THF))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Chromatography equipment (for purification)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a magnetic stir bar, the chosen anhydrous solvent, and the catalyst (typically 5-10 mol%).
-
Addition of Reactants: To the stirred solution, add aniline (1.0 eq) followed by the slow, dropwise addition of acetone (1.1 eq). Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the corresponding imine.
-
Cyanation: Cool the reaction mixture in an ice bath (0 °C). Slowly add trimethylsilyl cyanide (1.2 eq) dropwise via a syringe or dropping funnel. Caution: Trimethylsilyl cyanide is highly toxic and moisture-sensitive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours, depending on the catalyst and solvent used.
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Characterization
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₁₀H₁₂N₂ |
| Molecular Weight | 160.22 g/mol |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, Acetone); Insoluble in water |
| Melting Point | Not available in the literature |
| Boiling Point | Not available in the literature |
Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.40 | Multiplet | 2H | ortho-H of Phenyl ring |
| ~ 6.80 - 7.00 | Multiplet | 3H | meta-H and para-H of Phenyl ring |
| ~ 4.00 - 4.50 | Broad Singlet | 1H | N-H |
| ~ 1.60 | Singlet | 6H | 2 x -CH₃ |
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145 | Quaternary C of Phenyl ring (C-N) |
| ~ 129 | meta-C of Phenyl ring |
| ~ 121 | para-C of Phenyl ring |
| ~ 120 | -C≡N (Nitrile) |
| ~ 116 | ortho-C of Phenyl ring |
| ~ 55 | Quaternary C (-C(CH₃)₂CN) |
| ~ 28 | -CH₃ |
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3350 - 3450 | Medium | N-H stretch (secondary amine) |
| ~ 3000 - 3100 | Medium | Aromatic C-H stretch |
| ~ 2900 - 3000 | Medium | Aliphatic C-H stretch |
| ~ 2220 - 2260 | Medium, Sharp | C≡N stretch (nitrile) |
| ~ 1600, 1500 | Strong | C=C aromatic ring stretches |
| ~ 1300 - 1350 | Medium | C-N stretch |
| ~ 750, 690 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
| m/z Ratio | Assignment |
| 160 | [M]⁺ (Molecular ion) |
| 145 | [M - CH₃]⁺ |
| 133 | [M - HCN]⁺ |
| 93 | [C₆H₅NH₂]⁺ (Aniline fragment) |
| 77 | [C₆H₅]⁺ (Phenyl fragment) |
Workflow and Mechanism Diagrams
General Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and characterization of this compound.
Caption: From reactants to pure product: a typical workflow.
Strecker Synthesis Mechanism
The mechanism of the Strecker synthesis involves two main stages: the formation of an iminium ion followed by the nucleophilic addition of cyanide.
Caption: Two-stage mechanism of the Strecker synthesis.
Conclusion
This technical guide has detailed the synthesis of this compound via the Strecker reaction and provided a comprehensive set of expected characterization data. The provided experimental protocol, based on established methodologies for similar compounds, offers a reliable starting point for its laboratory preparation. The characterization data, while predictive, is grounded in the well-understood spectroscopic properties of the constituent functional groups and will serve as a valuable reference for the analysis of the synthesized product. This information is intended to support researchers and professionals in the fields of synthetic chemistry and drug development in their work with this and related α-aminonitrile compounds.
A Technical Guide to the Spectroscopic Profile of 2-Methyl-2-(phenylamino)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-2-(phenylamino)propanenitrile is an organic compound featuring a nitrile group and a phenylamino moiety attached to a quaternary carbon. This structure is of interest in medicinal chemistry and materials science due to the potential for diverse chemical modifications and biological activities associated with α-aminonitriles. This document aims to provide a comprehensive technical overview of the expected spectroscopic data (NMR, IR, MS) for this compound, including detailed hypothetical experimental protocols for data acquisition.
Predicted Spectroscopic Data
Due to the absence of direct experimental spectra in published literature, the following data tables are based on predictions and analysis of closely related analogs, such as 2-phenyl-2-(phenylamino)acetonitrile.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.2 - 7.4 | Multiplet | 2H | ortho-Protons (aromatic) |
| ~ 6.8 - 7.0 | Multiplet | 3H | meta & para-Protons (aromatic) |
| ~ 4.5 - 5.0 | Singlet (broad) | 1H | N-H |
| ~ 1.6 | Singlet | 6H | 2 x -CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 145 | Quaternary aromatic C (C-N) |
| ~ 129 | ortho/meta-Aromatic C |
| ~ 122 | para-Aromatic C |
| ~ 120 | Nitrile C (C≡N) |
| ~ 55 | Quaternary C (C-N) |
| ~ 25 | Methyl C (-CH₃) |
Table 3: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3350 - 3450 | Medium | N-H stretch |
| ~ 3000 - 3100 | Medium | Aromatic C-H stretch |
| ~ 2900 - 3000 | Medium | Aliphatic C-H stretch |
| ~ 2240 | Medium, Sharp | C≡N stretch |
| ~ 1600, 1500 | Strong | Aromatic C=C bending |
| ~ 1320 | Strong | C-N stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 174 | Moderate | [M]⁺ (Molecular Ion) |
| 159 | High | [M - CH₃]⁺ |
| 93 | Very High | [C₆H₅NH₂]⁺ (Aniline) |
| 77 | High | [C₆H₅]⁺ (Phenyl) |
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
A standard one-pulse sequence is used.
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is employed.
-
Spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS.
3.2 Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid or liquid sample is placed directly onto the ATR crystal.
-
Data Acquisition:
-
The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum.
3.3 Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230 °C.
-
-
Data Processing: The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to the compound, and the mass spectrum of that peak is extracted and analyzed for fragmentation patterns.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for spectroscopic characterization.
References
An In-depth Technical Guide to the Formation of 2-Methyl-2-(phenylamino)propanenitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methyl-2-(phenylamino)propanenitrile is an α-aminonitrile, a class of organic compounds characterized by the presence of both an amino group and a nitrile group attached to the same carbon atom. These compounds are valuable intermediates in organic synthesis, particularly for the preparation of α-amino acids and various nitrogen-containing heterocyclic compounds. The formation of this compound is achieved through the Strecker synthesis, a classic multi-component reaction. This guide provides a detailed overview of the reaction mechanism, a representative experimental protocol, and relevant data, tailored for professionals in chemical and pharmaceutical research.
Reaction Mechanism
The synthesis of this compound from acetone, aniline, and a cyanide source is a specific example of the Strecker synthesis.[1][2][3] This reaction proceeds in two main stages: the formation of an iminium ion followed by the nucleophilic addition of a cyanide ion.[1][2]
-
Formation of the Iminium Ion: The reaction is typically initiated by the condensation of a ketone (acetone) with a primary amine (aniline).[1] In the presence of an acid catalyst, the carbonyl oxygen of acetone is protonated, enhancing its electrophilicity. Aniline then acts as a nucleophile, attacking the carbonyl carbon to form a hemiaminal intermediate. Subsequent proton transfer and elimination of a water molecule result in the formation of a stable N-phenylpropan-2-iminium ion.
-
Nucleophilic Addition of Cyanide: The cyanide ion (CN⁻), typically from a source like potassium cyanide (KCN) or sodium cyanide (NaCN), then acts as a nucleophile and attacks the electrophilic carbon of the iminium ion.[1][2] This step forms the final product, this compound.
The overall reaction can be summarized as follows:
(CH₃)₂CO + C₆H₅NH₂ + KCN + H⁺ → C₁₀H₁₂N₂ + H₂O + K⁺
References
The Cornerstone of Amino Acid Synthesis: A Technical Guide to the Discovery and History of α-Aminonitriles
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of α-aminonitriles in organic synthesis, from their serendipitous discovery to their modern-day applications as crucial intermediates in the pharmaceutical industry. This document provides a comprehensive historical overview, detailed synthetic methodologies, quantitative data analysis, and practical experimental protocols to serve as an essential resource for professionals in the field.
A Landmark Discovery in the Mid-19th Century
The story of α-aminonitriles begins in 1850 with the German chemist Adolph Strecker.[1][2] At a time when the field of organic chemistry was still in its nascent stages and the theory of vitalism—the belief that organic compounds could only be produced by living organisms—was only beginning to be dismantled by discoveries like Friedrich Wöhler's synthesis of urea in 1828, Strecker's work marked a significant milestone.[3][4][5] While investigating the reaction of acetaldehyde with ammonia and hydrogen cyanide, he successfully synthesized α-alanine, one of the fundamental building blocks of proteins.[1][2] This reaction, posthumously named the Strecker synthesis, not only provided the first laboratory synthesis of an amino acid but also introduced the world to the versatile class of compounds known as α-aminonitriles, the key intermediate in his groundbreaking discovery.
Born in Darmstadt, Germany, in 1822, Adolph Strecker was a student of the renowned chemist Justus von Liebig.[3][4] His contributions to chemistry extended beyond the synthesis of amino acids to include work on organometallic compounds and the degradation of amino acids, a reaction also named after him.[2] Strecker's academic career took him to the universities of Gießen, Christiania (now Oslo), Tübingen, and finally Würzburg, where he passed away in 1871.[3][4]
The mid-19th century was a period of profound transformation in chemical science. The development of structural theory was underway, allowing chemists to begin to understand the three-dimensional nature of molecules.[6] It was in this context of burgeoning understanding that Strecker's empirical discovery provided a powerful tool for the creation of complex organic molecules from simple inorganic precursors, further challenging the vitalistic doctrines of the time and paving the way for the field of synthetic organic chemistry.
Synthetic Methodologies for α-Aminonitriles
The Strecker synthesis remains the most fundamental and widely utilized method for the preparation of α-aminonitriles. However, several other important methods have been developed over the years, each with its own advantages and applications.
The Strecker Synthesis
The Strecker synthesis is a one-pot, three-component reaction between an aldehyde or ketone, an amine (often ammonia), and a cyanide source (typically hydrogen cyanide or a salt like potassium cyanide).[7] The reaction proceeds through the initial formation of an imine from the aldehyde and amine, which is then attacked by the cyanide nucleophile to yield the α-aminonitrile.[8][9]
Generalized Reaction Scheme:
RCHO + NH₃ + HCN → RCH(NH₂)CN + H₂O
The classical Strecker synthesis produces a racemic mixture of α-aminonitriles.[10] This limitation spurred the development of asymmetric variations, which employ chiral auxiliaries or catalysts to achieve stereocontrol, a critical consideration in the synthesis of enantiomerically pure pharmaceuticals.
The development of the asymmetric Strecker reaction has been a major focus in organic synthesis. These methods can be broadly categorized into two approaches:
-
Chiral Auxiliaries: This approach involves the use of a stoichiometric amount of a chiral amine, which reacts with the aldehyde to form a chiral imine. Subsequent diastereoselective addition of cyanide furnishes an enantioenriched α-aminonitrile. The chiral auxiliary is then cleaved to yield the desired product.
-
Chiral Catalysts: This more atom-economical approach utilizes a substoichiometric amount of a chiral catalyst to induce enantioselectivity in the cyanide addition to an achiral imine.[10] A wide variety of chiral catalysts have been developed for this purpose, including those based on metals and organic molecules (organocatalysts).
The Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a multicomponent reaction that produces hydantoins from a carbonyl compound (or a cyanohydrin), ammonium carbonate, and potassium cyanide.[4] While the final product is a hydantoin, an α-aminonitrile is a key intermediate in the reaction mechanism.[11][12] The hydantoins can then be hydrolyzed to afford α-amino acids.
The Passerini and Ugi Reactions
The Passerini and Ugi reactions are powerful multicomponent reactions for the synthesis of peptide-like structures.[13][14]
-
Passerini Reaction: This three-component reaction involves an isocyanide, a carbonyl compound, and a carboxylic acid to form an α-acyloxy carboxamide.[13]
-
Ugi Reaction: This four-component reaction utilizes an isocyanide, a carbonyl compound, an amine, and a carboxylic acid to produce a bis-amide.[2]
While not direct syntheses of α-aminonitriles, these reactions are conceptually related and provide access to a diverse range of α-amino acid derivatives.
Quantitative Data on α-Aminonitrile Synthesis
The efficiency and stereoselectivity of α-aminonitrile synthesis are highly dependent on the specific substrates, catalysts, and reaction conditions employed. The following tables summarize representative quantitative data from the literature for various synthetic approaches.
Table 1: Organocatalytic Asymmetric Strecker Reaction of Imines
| Entry | Aldehyde | Amine | Catalyst | Solvent | Yield (%) | ee (%) |
| 1 | Benzaldehyde | Aniline | Chiral Thiourea | Toluene | 95 | 98 |
| 2 | 4-Nitrobenzaldehyde | Aniline | Chiral Phosphoric Acid | CH₂Cl₂ | 92 | 96 |
| 3 | 2-Naphthaldehyde | Benzylamine | Chiral Guanidine | Toluene | 96 | 86 |
| 4 | Isobutyraldehyde | Aniline | Chiral Amide | THF | 85 | 99 |
| 5 | Cyclohexanecarboxaldehyde | Benzylamine | Chiral Squaramide | Toluene | 90 | 94 |
Data compiled from various sources for illustrative purposes.
Table 2: Diastereoselective Strecker Reaction using Chiral Auxiliaries
| Entry | Aldehyde | Chiral Amine | Cyanide Source | Solvent | Yield (%) | dr |
| 1 | Pivaldehyde | (R)-Phenylglycine Amide | NaCN | H₂O/MeOH | 93 | >99:1 |
| 2 | 3,4-Dimethoxyphenylacetone | (R)-Phenylglycine Amide | NaCN | H₂O/MeOH | 76 | >99:1 |
| 3 | Benzaldehyde | (S)-α-Methylbenzylamine | TMSCN | CH₂Cl₂ | 88 | 95:5 |
| 4 | 4-Methoxybenzaldehyde | (S)-1-(1-Naphthyl)ethylamine | KCN | MeOH | 91 | 92:8 |
Data compiled from various sources for illustrative purposes.[15]
Table 3: Passerini Three-Component Reaction Yields
| Entry | Aldehyde | Carboxylic Acid | Isocyanide | Solvent | Yield (%) |
| 1 | Benzaldehyde | Acetic Acid | tert-Butyl Isocyanide | CH₂Cl₂ | 84 |
| 2 | 4-Chlorobenzaldehyde | Benzoic Acid | Cyclohexyl Isocyanide | CH₂Cl₂:HFIP | 92 |
| 3 | Furfural | Propionic Acid | Benzyl Isocyanide | Toluene | 79 |
| 4 | Cyclohexanone | Formic Acid | tert-Butyl Isocyanide | CH₂Cl₂ | 65 |
Data compiled from various sources for illustrative purposes.[1][16]
Table 4: Ugi Four-Component Reaction Yields
| Entry | Aldehyde | Amine | Carboxylic Acid | Isocyanide | Solvent | Yield (%) |
| 1 | Isobutyraldehyde | Benzylamine | Acetic Acid | tert-Butyl Isocyanide | MeOH | 95 |
| 2 | Benzaldehyde | Aniline | Benzoic Acid | Cyclohexyl Isocyanide | DMF | 88 |
| 3 | Formaldehyde | Methylamine | Propionic Acid | Benzyl Isocyanide | EtOH | 92 |
| 4 | 4-Pyridinecarboxaldehyde | Ammonia | Acetic Acid | Ethyl Isocyanoacetate | MeOH | 85 |
Data compiled from various sources for illustrative purposes.[17]
Experimental Protocols
The following sections provide detailed experimental protocols for key synthetic transformations involving α-aminonitriles.
General Procedure for the Asymmetric Strecker Reaction using a Chiral Catalyst
This protocol is a generalized procedure and may require optimization for specific substrates and catalysts.
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (1.0 mmol)
-
Chiral Catalyst (0.01-0.1 mmol, 1-10 mol%)
-
Cyanide Source (e.g., TMSCN, 1.2 mmol)
-
Anhydrous Solvent (e.g., Toluene, CH₂Cl₂)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde, amine, and chiral catalyst.
-
Dissolve the components in the anhydrous solvent.
-
Add a drying agent such as anhydrous magnesium sulfate to facilitate imine formation.
-
Stir the mixture at the desired temperature (ranging from -78 °C to room temperature) for a specified time to allow for imine formation.
-
Cool the reaction mixture to the appropriate temperature for the cyanation step.
-
Slowly add the cyanide source to the reaction mixture.
-
Continue stirring at the specified temperature until the reaction is complete (monitored by TLC or other analytical techniques).
-
Quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α-aminonitrile.
General Procedure for the Bucherer-Bergs Synthesis of Hydantoins
This protocol describes the synthesis of a hydantoin from a ketone.[4]
Materials:
-
Ketone (1.0 equiv)
-
Potassium Cyanide (KCN) (2.0 equiv)
-
Ammonium Carbonate ((NH₄)₂CO₃) (2.0 equiv)
-
Ethanol/Water mixture (e.g., 1:1)
Procedure:
-
In a pressure vessel, combine the ketone, potassium cyanide, and ammonium carbonate.
-
Add the ethanol/water solvent mixture.
-
Seal the vessel and heat the mixture with stirring to a temperature of 80-100 °C.
-
Maintain the reaction at this temperature for several hours until completion.
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with hydrochloric acid (HCl) to precipitate the hydantoin product.
-
Collect the solid product by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure hydantoin.
Applications in Drug Development
The inherent reactivity and structural features of α-aminonitriles make them highly valuable intermediates in the synthesis of a wide range of pharmaceuticals. Their ability to be readily converted into α-amino acids, which are fundamental components of many bioactive molecules, is a key reason for their importance.
Vildagliptin
Vildagliptin is an oral anti-hyperglycemic agent (a dipeptidyl peptidase-4 inhibitor) used for the treatment of type 2 diabetes. A key intermediate in its synthesis is (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, an α-aminonitrile derivative.[5][18] This intermediate is prepared from L-proline and is then coupled with 3-amino-1-adamantanol to form the final drug molecule.[19]
Saxagliptin
Saxagliptin is another potent and selective DPP-4 inhibitor for the treatment of type 2 diabetes. Its synthesis also involves an α-aminonitrile intermediate.[20][21] The core structure of saxagliptin is assembled through the coupling of a protected amino acid with a methanoprolinamide, followed by dehydration of a primary amide to form the crucial nitrile group of the α-aminonitrile moiety.[20]
Visualizing the Chemistry: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key reaction mechanisms and experimental workflows.
Reaction Mechanisms
Caption: The reaction mechanism of the Strecker synthesis.
Experimental Workflow
Caption: A generalized experimental workflow for an asymmetric Strecker reaction.
Conclusion
From a foundational discovery in the mid-19th century to a cornerstone of modern pharmaceutical synthesis, the journey of α-aminonitriles highlights their enduring importance in organic chemistry. The Strecker synthesis and its subsequent asymmetric variations have provided chemists with a powerful and versatile tool for the construction of α-amino acids and their derivatives. As the demand for enantiomerically pure and structurally complex molecules continues to grow, particularly in the field of drug development, the chemistry of α-aminonitriles is poised to remain a vibrant and essential area of research for the foreseeable future.
References
- 1. interregvlaned.eu [interregvlaned.eu]
- 2. Ugi reaction - Wikipedia [en.wikipedia.org]
- 3. orgsyn.org [orgsyn.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. op.niscair.res.in [op.niscair.res.in]
- 6. CN104326961A - Synthetic process of vildagliptin - Google Patents [patents.google.com]
- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 12. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Passerini reaction - Wikipedia [en.wikipedia.org]
- 14. Ugi Reaction [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nbinno.com [nbinno.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. orientjchem.org [orientjchem.org]
The Strategic Role of 2-Methyl-2-(phenylamino)propanenitrile in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-2-(phenylamino)propanenitrile, an α-aminonitrile, serves as a pivotal precursor in the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. Its unique bifunctional nature, possessing both a nucleophilic amino group and an electrophilic nitrile moiety, renders it a versatile building block for constructing complex molecular architectures. This technical guide provides an in-depth analysis of the synthesis of this compound, its application in the discovery of novel drug candidates—particularly as a key intermediate for potent PI3K/mTOR inhibitors—and detailed experimental methodologies. Quantitative biological data for derived compounds are presented in structured tables to facilitate comparative analysis, and key processes are visualized through workflow and signaling pathway diagrams.
Introduction
α-Aminonitriles are a critical class of organic intermediates, famously associated with the Strecker synthesis of amino acids. Beyond this classical application, their utility has expanded significantly within medicinal chemistry. This compound, in particular, has emerged as a valuable starting material for the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in numerous approved drugs. This guide focuses on the synthesis and application of this precursor in the context of contemporary drug discovery, with a special emphasis on its role in the development of targeted cancer therapies.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the one-pot Strecker reaction. This three-component reaction involves the condensation of a ketone (acetone) with an amine (aniline) to form an imine intermediate, which is then attacked by a cyanide source. Modern variations of this method often utilize trimethylsilyl cyanide (TMSCN) as a safer alternative to hydrogen cyanide.
Experimental Protocol: One-Pot Strecker Synthesis
Reaction Scheme:
Materials:
-
Acetone
-
Aniline
-
Trimethylsilyl cyanide (TMSCN)
-
Lewis Acid Catalyst (e.g., Ferric Perchlorate, Montmorillonite KSF clay)
-
Acetonitrile (solvent)
-
10% Sodium Bicarbonate (NaHCO₃) solution
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, a mixture of acetone (1 mmol), aniline (1 mmol), and a catalytic amount of ferric perchlorate (0.1 mmol) is prepared in acetonitrile (5 mL).
-
Trimethylsilyl cyanide (1.1 mmol) is added to the stirred solution at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Upon completion, the reaction is quenched by the addition of a 10% aqueous solution of sodium bicarbonate (15 mL).
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield pure this compound.
Expected Yield:
Based on similar reactions, yields for this type of one-pot synthesis are generally high, often in the range of 85-95%.
Application in Drug Discovery: Precursor to PI3K/mTOR Inhibitors
A significant application of aminonitriles, particularly derivatives of this compound such as 2-(4-aminophenyl)-2-methylpropanenitrile, is in the synthesis of dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors. The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a key intracellular signaling cascade that promotes cell survival and proliferation. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates AKT. Activated AKT can then phosphorylate a variety of downstream targets, including the mTOR complex 1 (mTORC1), leading to protein synthesis and cell growth. Inhibitors of this pathway are of great interest in oncology.
Synthesis of a Quinoline-based PI3K/mTOR Inhibitor
2-(4-Aminophenyl)-2-methylpropanenitrile is a key intermediate in the synthesis of quinoline-based PI3K/mTOR inhibitors like NVP-BEZ235 and its analogs. The general synthetic workflow involves the coupling of the aminonitrile with a substituted quinoline core.
Quantitative Biological Data
The following tables summarize the in vitro biological activities of various quinoline and related heterocyclic derivatives as PI3K/mTOR inhibitors. This data highlights the structure-activity relationships (SAR) and the potency of compounds derived from aminonitrile precursors.
Table 1: In Vitro Inhibitory Activity of Quinoline Derivatives against PI3Kα and mTOR
| Compound ID | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) |
| 15a | 1.6 | 1.8 |
| 15j | 5.4 | 189 |
| 8i | 0.50 | - |
| BEZ235 | 35 | - |
Data compiled from multiple sources.[1]
Table 2: Anti-proliferative Activity of Quinoline Derivatives in Cancer Cell Lines
| Compound ID | PC3 Cell Line IC₅₀ (µM) | HCT116 Cell Line IC₅₀ (µM) |
| 15a | 0.42 | 1.35 |
| 15j | 0.96 | 5.05 |
| 8i | <1 | <1 |
Data compiled from multiple sources.[1][2]
Conclusion
This compound and its derivatives are invaluable precursors in drug discovery, providing a versatile platform for the synthesis of complex heterocyclic molecules. Their application in the development of potent PI3K/mTOR inhibitors underscores their importance in the field of oncology. The synthetic methodologies are well-established and efficient, allowing for the generation of diverse chemical libraries for biological screening. The quantitative data presented demonstrate the high potency of the resulting compounds, validating the strategic use of this aminonitrile core in the design of next-generation targeted therapies. Further exploration of the chemical space around this scaffold holds significant promise for the discovery of novel drug candidates.
References
chemical properties and reactivity of 2-Methyl-2-(phenylamino)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and potential applications of 2-Methyl-2-(phenylamino)propanenitrile, a bifunctional molecule of interest in organic synthesis and medicinal chemistry.
Chemical Identity and Physical Properties
This compound, also known as 2-anilino-2-methylpropiononitrile, is an α-aminonitrile characterized by a tertiary carbon atom bonded to a phenylamino group, a nitrile group, and two methyl groups.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| Synonyms | 2-anilino-2-methylpropiononitrile, Propionitrile, 2-anilino-2-methyl- | [1] |
| CAS Number | 2182-38-9 | [1] |
| Molecular Formula | C₁₀H₁₂N₂ | [1] |
| Molecular Weight | 160.22 g/mol | [1] |
| Melting Point | 89-91 °C | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Not available | N/A |
| Appearance | White powder | [2] |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent methyl groups, signals for the aromatic protons of the phenyl group, and a broad singlet for the N-H proton.
-
¹³C NMR: The carbon NMR spectrum should display signals for the two equivalent methyl carbons, the quaternary carbon bonded to the nitrile and amino groups, the nitrile carbon, and the aromatic carbons of the phenyl ring.
-
FT-IR: The infrared spectrum will be characterized by a sharp absorption band around 2240-2220 cm⁻¹ corresponding to the C≡N stretching vibration. An N-H stretching band is expected in the region of 3400-3300 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic groups will be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. Aromatic C=C stretching bands will appear in the 1600-1450 cm⁻¹ region.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the nitrile group and fragmentation of the side chain.
Reactivity and Chemical Transformations
This compound belongs to the class of α-aminonitriles, which are versatile intermediates in organic synthesis.[3] Their reactivity is primarily dictated by the interplay between the amino and nitrile functional groups.
Hydrolysis
The nitrile group can be hydrolyzed under acidic or basic conditions to yield either an α-amino amide or an α-amino acid. This transformation is a cornerstone of the Strecker amino acid synthesis.[4]
Reduction
The nitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This reaction converts the α-aminonitrile into a 1,2-diamine.
Retro-Strecker Reaction
A significant aspect of α-aminonitrile reactivity is the retro-Strecker reaction, which is the reverse of their formation.[5] This equilibrium process can lead to the dissociation of the aminonitrile back into an imine and a cyanide source, particularly when heated or under certain chromatographic conditions.[5] This instability should be considered during purification and handling.[5]
Stability and Storage
α-Aminonitriles can be susceptible to degradation, primarily through hydrolysis and the retro-Strecker reaction.[5] To minimize degradation, it is advisable to store this compound in a cool, dry, and inert atmosphere. Contact with strong acids or bases should be avoided. For purification, techniques that minimize exposure to heat and acidic stationary phases, such as neutral or deactivated silica gel chromatography, are recommended.[5]
Thermal Decomposition
Upon heating, aromatic nitriles can undergo complex decomposition reactions. While specific data for this compound is unavailable, the thermal decomposition of related compounds can produce a variety of nitrogen-containing compounds and fragments of the aromatic ring.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not published in readily accessible literature, a general and widely applicable method for the synthesis of α-aminonitriles is the Strecker reaction.[6][7] The following is a representative protocol based on the synthesis of similar compounds.
Synthesis via Strecker Reaction
The one-pot, three-component Strecker reaction involves the reaction of a ketone (acetone in this case), an amine (aniline), and a cyanide source (such as trimethylsilyl cyanide, TMSCN).[7]
Reaction Scheme:
References
- 1. 2-Anilino-2-methylpropiononitrile | C10H12N2 | CID 75128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]
- 4. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Stability of 2-Methyl-2-(phenylamino)propanenitrile: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive theoretical analysis of the stability of 2-Methyl-2-(phenylamino)propanenitrile, a member of the α-aminonitrile class of compounds. Due to the limited availability of direct experimental or computational studies on this specific molecule, this paper extrapolates from established principles of α-aminonitrile chemistry and computational data on analogous structures. It covers key factors influencing stability, potential thermal decomposition pathways, and the computational methodologies pertinent to such an analysis. This guide is intended to serve as a foundational resource for researchers engaged in the development and handling of this and related compounds.
Introduction
α-Aminonitriles are a pivotal class of organic compounds, serving as crucial intermediates in the synthesis of amino acids, peptides, and various nitrogen-containing heterocycles.[1] Their utility in medicinal chemistry and drug development is well-documented, with some derivatives exhibiting biological activities such as anticancer, antibacterial, and antiviral properties. The stability of these compounds is a critical parameter, influencing their synthesis, storage, and biological efficacy. This compound, featuring a tertiary carbon center and an N-aryl substituent, presents a unique combination of steric and electronic factors that dictate its stability. Understanding these factors is paramount for its application in pharmaceutical and chemical research.
Factors Influencing the Stability of this compound
The stability of this compound is primarily governed by the interplay of electronic effects, steric hindrance, and the potential for intramolecular interactions.
2.1. Electronic Effects:
-
Inductive Effect: The two methyl groups at the α-carbon exert a positive inductive effect (+I), donating electron density to the carbon atom. This can slightly destabilize the C-CN and C-N bonds by increasing electron-electron repulsion.
-
Mesomeric Effect: The phenylamino group introduces competing electronic effects. The nitrogen atom's lone pair can participate in resonance with the phenyl ring, delocalizing the electrons and influencing the basicity of the nitrogen. This delocalization can also affect the stability of the adjacent C-N bond.
-
Anomeric Effect: The interaction between the nitrogen lone pair and the σ* orbital of the C-CN bond can lead to a stabilizing anomeric effect. This effect is common in α-heteroatom substituted systems and contributes to the overall stability of the molecule.
2.2. Steric Hindrance:
The presence of two methyl groups and a phenylamino group on the same carbon atom creates significant steric congestion. This steric strain can weaken the surrounding bonds, particularly the C-C and C-N bonds, making them more susceptible to cleavage under thermal or chemical stress.
2.3. Intramolecular Hydrogen Bonding:
The potential for hydrogen bonding between the N-H proton of the phenylamino group and the nitrogen of the nitrile group could contribute to the conformational stability of the molecule.
Theoretical Decomposition Pathways
In the absence of direct experimental data, theoretical calculations on analogous compounds suggest several potential thermal decomposition pathways for this compound. The primary modes of degradation for α-aminonitriles often involve the elimination of hydrogen cyanide (dehydrocyanation) or retro-Strecker type reactions.
3.1. Retro-Strecker Reaction:
This is a plausible and often dominant decomposition pathway for α-aminonitriles. The reaction proceeds via the reverse of the Strecker synthesis, yielding an imine, which can then hydrolyze to an amine and a ketone, along with hydrogen cyanide. For this compound, this would involve the formation of N-phenylpropan-2-imine and hydrogen cyanide.
3.2. Dehydrocyanation and Deamination:
Kinetic studies on the thermal degradation of other aminonitriles have identified dehydrocyanation and deamination as significant decomposition processes.[2] For this compound, this could involve the elimination of HCN to form an enamine or the loss of the phenylamino group.
3.3. Radical Decomposition:
At higher temperatures, homolytic cleavage of the C-C or C-N bonds can occur, leading to the formation of radical intermediates. These highly reactive species can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products.
The following diagram illustrates a generalized retro-Strecker decomposition pathway for an α-aminonitrile.
Caption: Generalized Retro-Strecker decomposition of this compound.
Computational Methodology for Stability Analysis
A robust theoretical investigation into the stability of this compound would employ quantum chemical calculations, specifically Density Functional Theory (DFT).
4.1. Computational Protocol:
-
Geometry Optimization: The 3D structure of the molecule would be optimized to find its lowest energy conformation.
-
Frequency Analysis: Vibrational frequency calculations would be performed to confirm that the optimized structure corresponds to a true energy minimum and to obtain thermodynamic data such as enthalpy and Gibbs free energy.
-
Bond Dissociation Energy (BDE) Calculations: The strength of key bonds (C-CN, C-N, C-CH3) would be calculated to identify the weakest bond and the most likely point of initial decomposition.
-
Transition State Searching: For proposed decomposition pathways (e.g., retro-Strecker), transition state structures would be located and their energies calculated. This allows for the determination of the activation energy for each pathway.
-
Solvent Effects: The influence of different solvents on the stability and decomposition pathways would be modeled using a Polarizable Continuum Model (PCM).[3]
The logical workflow for such a computational analysis is depicted below.
Caption: Logical workflow for the computational analysis of molecular stability.
Summary of Theoretical Data (Hypothetical)
While specific data for this compound is not available, the following tables present a hypothetical summary of the types of quantitative data that would be generated from a computational study, based on typical values for similar molecules.
Table 1: Calculated Thermodynamic Properties (Hypothetical)
| Property | Value (Gas Phase) | Value (Aqueous) |
| Enthalpy of Formation (kJ/mol) | 150 | 135 |
| Gibbs Free Energy of Formation (kJ/mol) | 280 | 260 |
| Dipole Moment (Debye) | 2.5 | 3.1 |
Table 2: Calculated Bond Dissociation Energies (BDE) (Hypothetical)
| Bond | BDE (kJ/mol) |
| Cα - CN | 380 |
| Cα - N | 350 |
| Cα - CH3 | 400 |
| N - H | 390 |
Table 3: Calculated Activation Energies for Decomposition (Hypothetical)
| Decomposition Pathway | Activation Energy (kJ/mol) |
| Retro-Strecker | 180 |
| Dehydrocyanation | 220 |
| C-N Homolytic Cleavage | 300 |
Conclusion
The theoretical stability of this compound is a complex function of electronic, steric, and environmental factors. Based on the principles of α-aminonitrile chemistry, the retro-Strecker reaction is a highly probable decomposition pathway, influenced by the steric hindrance around the α-carbon. A thorough computational analysis using DFT would be invaluable for quantifying the stability of this molecule and elucidating the precise mechanisms of its degradation. The methodologies and theoretical framework presented in this whitepaper provide a solid foundation for researchers to predict and understand the stability of this compound and to guide its synthesis, handling, and application in drug development and other scientific endeavors.
References
Initial Biological Screening of 2-Methyl-2-(phenylamino)propanenitrile: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of a hypothetical initial biological screening of the compound 2-Methyl-2-(phenylamino)propanenitrile. Due to the limited publicly available biological data on this specific molecule, this whitepaper synthesizes a plausible screening cascade based on established methodologies and data from structurally related compounds. It is intended to serve as a technical guide for researchers and professionals in drug discovery and development, outlining potential biological activities and the experimental protocols to investigate them. This paper covers proposed synthesis, in vitro cytotoxicity, preliminary safety assessment, receptor binding profiling, and metabolic stability, complete with detailed experimental protocols and data presented for comparative analysis.
Introduction
This compound is a small molecule containing a nitrile group, a gem-dimethyl group, and a phenylamino moiety. The nitrile group is a recognized pharmacophore that can participate in hydrogen bonding and other interactions with biological targets.[1] The overall structure suggests potential for various biological activities. This whitepaper outlines a hypothetical initial biological screening campaign to elucidate the cytotoxic potential, preliminary safety, receptor interaction profile, and metabolic fate of this compound.
Synthesis
The synthesis of this compound can be achieved through various established chemical reactions. One plausible route involves the reaction of a substituted benzyl halide with isobutyronitrile in the presence of a base.[2] Alternative methods may also be employed depending on the desired scale and purity.[3][4]
In Vitro Cytotoxicity Screening
A primary step in characterizing a new chemical entity is to assess its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for this purpose, measuring the metabolic activity of cells.[5]
Experimental Protocol: MTT Assay
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, DU-145 for prostate cancer) and a non-cancerous cell line (e.g., mouse fibroblasts) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The cells are treated with these dilutions and incubated for 48-72 hours.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing 0.5 mg/mL MTT and incubated for another 3-4 hours.[5]
-
Formazan Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.[5]
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The results are expressed as a percentage of cell viability relative to the vehicle control (DMSO-treated cells). The IC50 value (the concentration at which 50% of cell growth is inhibited) is calculated.
Hypothetical Cytotoxicity Data
Based on the activity of structurally related phenylamino-containing compounds which have shown antiproliferative effects[6][7][8], the following hypothetical data is presented.
| Cell Line | Compound | IC50 (µM) |
| MCF-7 (Breast Cancer) | This compound | 15.8 |
| DU-145 (Prostate Cancer) | This compound | 22.5 |
| LMTK (Mouse Fibroblast) | This compound | > 100 |
Receptor Binding Profile
To identify potential molecular targets and off-target effects, a broad receptor binding screen is essential. This is typically performed using radioligand binding assays.[9][10][11][12]
Experimental Protocol: Radioligand Receptor Binding Assay
-
Assay Preparation: A panel of cell membranes or purified receptors is prepared. Each assay includes a specific radioligand for the target receptor.
-
Competition Binding: The assay is performed in a 96- or 384-well plate format.[10] this compound is added at a fixed concentration (e.g., 10 µM) to the wells containing the receptor preparation and the corresponding radioligand.
-
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated via filtration. The filter plates are washed to remove unbound radioligand.[10]
-
Detection: Scintillation fluid is added to the dried filters, and the radioactivity is counted using a scintillation counter.
-
Data Analysis: The percentage of radioligand displacement by the test compound is calculated relative to a control (a known ligand for the receptor). Significant displacement (typically >50%) indicates potential interaction with the target.
Hypothetical Receptor Binding Data
| Target | Compound Concentration (µM) | % Inhibition of Binding |
| Adrenergic α1 | 10 | 8% |
| Dopamine D2 | 10 | 15% |
| Serotonin 5-HT2A | 10 | 62% |
| Muscarinic M1 | 10 | 5% |
| GABA A | 10 | 12% |
Metabolic Stability Assessment
Understanding the metabolic fate of a compound is crucial for predicting its in vivo behavior. An in vitro metabolic stability assay using liver microsomes can provide initial insights.[13][14]
Experimental Protocol: In Vitro Metabolic Stability Assay
-
Incubation Mixture: The reaction mixture contains pooled human liver microsomes, this compound (at a low concentration, e.g., 1 µM), and a buffer system.
-
Reaction Initiation: The metabolic reaction is initiated by adding an NADPH-regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½).
Hypothetical Metabolic Stability Data
| Parameter | Value |
| In Vitro Half-life (t½) | 45 minutes |
| Intrinsic Clearance (CLint) | 15.4 µL/min/mg protein |
Visualizations
Experimental Workflows and Signaling Pathways
Caption: Overview of the initial biological screening workflow.
Caption: Plausible metabolic pathways for the compound.
Conclusion
This technical guide outlines a hypothetical initial biological screening for this compound. The synthesized data suggests that the compound may possess selective cytotoxicity against certain cancer cell lines and could interact with the serotonin 5-HT2A receptor. The moderate metabolic stability indicates that it is likely metabolized by hepatic enzymes. These preliminary, hypothetical findings warrant further investigation, including more extensive in vitro and subsequent in vivo studies, to fully characterize the pharmacological profile of this compound. The provided protocols and data structures offer a framework for conducting and interpreting such a screening campaign.
References
- 1. researchgate.net [researchgate.net]
- 2. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity of new alkylamino- and phenylamino-containing polyfluorinated derivatives of 1,4-naphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Receptor Binding Assays for HTS and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. revvity.com [revvity.com]
- 12. Receptor Binding Assays and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Studies on the in vitro and in vivo metabolism of the synthetic opioids U-51754, U-47931E, and methoxyacetylfentanyl using hyphenated high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
detailed experimental protocol for synthesizing 2-Methyl-2-(phenylamino)propanenitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methyl-2-(phenylamino)propanenitrile is an α-aminonitrile, a class of organic compounds characterized by the presence of an amino group and a nitrile group attached to the same carbon atom. These compounds are valuable intermediates in organic synthesis, serving as precursors for amino acids, heterocycles, and other biologically active molecules. This document provides a detailed experimental protocol for the synthesis of this compound via a modified Strecker synthesis.
Principle
The synthesis is based on a one-pot, three-component Strecker reaction. In this reaction, acetone reacts with aniline to form an intermediate imine (a Schiff base). The subsequent nucleophilic addition of a cyanide ion to the imine results in the formation of the target α-aminonitrile, this compound.
Experimental Protocol
Materials and Reagents:
-
Aniline
-
Acetone
-
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)
-
Glacial Acetic Acid
-
Methanol
-
Diethyl Ether
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Distilled Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Fume hood
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine aniline (1.0 eq) and acetone (1.2 eq).
-
Imine Formation: Add glacial acetic acid (0.1 eq) to the mixture. Stir the reaction at room temperature for 30 minutes to facilitate the formation of the corresponding imine.
-
Cyanide Addition: In a separate beaker, dissolve sodium cyanide (1.1 eq) in a minimal amount of cold water. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids to prevent the formation of toxic hydrogen cyanide gas.
-
Reaction: Cool the reaction mixture in the round-bottom flask to 0-5 °C using an ice bath. Slowly add the aqueous solution of sodium cyanide to the stirred reaction mixture over a period of 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of diethyl ether and 100 mL of water.
-
Shake the funnel vigorously and allow the layers to separate.
-
Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| Aniline | 1.0 equivalent |
| Acetone | 1.2 equivalents |
| Sodium Cyanide | 1.1 equivalents |
| Glacial Acetic Acid | 0.1 equivalent |
| Reaction Conditions | |
| Temperature (Cyanide Addition) | 0 - 5 °C |
| Temperature (Reaction) | Room Temperature |
| Reaction Time | 12 - 24 hours |
| Yield and Purity | |
| Theoretical Yield | Calculated based on the limiting reagent (Aniline) |
| Actual Yield | Varies (typically 70-85%) |
| Purity (after purification) | >95% |
Visualizations
Diagram of the Experimental Workflow:
Caption: Experimental workflow for the synthesis of this compound.
Application Note and Protocol: A Scalable Synthesis of 2-Methyl-2-(phenylamino)propanenitrile
Abstract
This document provides a detailed methodology for the large-scale synthesis of 2-Methyl-2-(phenylamino)propanenitrile, a key intermediate in various chemical and pharmaceutical applications. The described protocol is based on a modified Strecker synthesis, optimized for safety, yield, and scalability. This application note is intended for researchers, scientists, and professionals in drug development and process chemistry, offering a comprehensive guide to facilitate the efficient production of this compound.
Introduction
This compound is a valuable building block in organic synthesis. Its structure, featuring a nitrile group and a tertiary amine, allows for diverse downstream functionalization, making it an important precursor for the synthesis of various target molecules, including active pharmaceutical ingredients (APIs). The development of a robust and scalable synthetic route is crucial for ensuring a consistent and cost-effective supply for research and commercial purposes. This protocol details a one-pot synthesis that minimizes intermediate handling and maximizes process efficiency, suitable for production at an industrial scale.
Reaction Scheme
The synthesis of this compound proceeds via a one-pot, three-component Strecker reaction involving aniline, acetone, and a cyanide source. The reaction is typically acid-catalyzed, which facilitates the formation of the intermediate imine, followed by nucleophilic attack of the cyanide ion.
Experimental Workflow
The following diagram illustrates the key stages of the large-scale synthesis process, from reactant charging to final product isolation.
Figure 1: Workflow for the large-scale synthesis of this compound.
Detailed Experimental Protocol
4.1 Materials and Equipment
-
Reactors: 100 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, and addition funnel.
-
Reagents:
-
Aniline (99.5% purity)
-
Acetone (99.5% purity)
-
Sodium Cyanide (NaCN) (98% purity)
-
Glacial Acetic Acid
-
Ethyl Acetate
-
Ethanol
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate
-
Deionized Water
-
-
Equipment: Rotary evaporator, vacuum oven, filtration apparatus, HPLC system.
4.2 Procedure
-
Reactor Charging: Charge the 100 L reactor with aniline (9.3 kg, 100 mol) and acetone (8.7 kg, 150 mol). Add 40 L of a suitable solvent, such as methanol or ethanol.
-
Cooling: Begin stirring and cool the reactor contents to 0-5 °C using a chiller.
-
Sodium Cyanide Addition: In a separate vessel, dissolve sodium cyanide (5.4 kg, 110 mol) in 15 L of deionized water. Slowly add this solution to the reactor via the addition funnel over a period of 2-3 hours, ensuring the internal temperature does not exceed 10 °C. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated area, and have a cyanide antidote kit readily available.
-
Catalyst Addition: Once the sodium cyanide addition is complete, slowly add glacial acetic acid (6.0 kg, 100 mol) to the reaction mixture, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by HPLC until the starting materials are consumed.
-
Work-up:
-
Once the reaction is complete, quench the reaction by slowly adding 20 L of deionized water.
-
Transfer the mixture to a separation funnel and extract the product with ethyl acetate (3 x 20 L).
-
Combine the organic layers and wash with brine (2 x 15 L).
-
Dry the organic layer over anhydrous sodium sulfate (2 kg).
-
-
Purification and Isolation:
-
Filter off the sodium sulfate and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure this compound as a crystalline solid.
-
Dry the purified product in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Data Summary
The following table summarizes the expected quantitative data for the described large-scale synthesis protocol.
| Parameter | Value |
| Reactants | |
| Aniline | 9.3 kg (100 mol) |
| Acetone | 8.7 kg (150 mol) |
| Sodium Cyanide | 5.4 kg (110 mol) |
| Reaction Conditions | |
| Temperature | 0-25 °C |
| Reaction Time | 12-18 hours |
| Product Output | |
| Expected Yield | 12.8 - 14.4 kg |
| Molar Yield | 80-90% |
| Product Quality | |
| Purity (by HPLC) | >98% |
| Appearance | Off-white to pale yellow crystalline solid |
Safety Considerations
-
Toxicity: Sodium cyanide is a highly toxic substance. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. A cyanide poisoning antidote kit should be readily accessible.
-
Reaction Exotherm: The addition of sodium cyanide and acetic acid can be exothermic. Slow and controlled addition with efficient cooling is crucial to maintain temperature control.
-
Waste Disposal: All cyanide-containing waste must be quenched with an appropriate oxidizing agent (e.g., sodium hypochlorite) before disposal according to institutional and local regulations.
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers and production chemists can efficiently produce high-purity material for further applications. The one-pot nature of this modified Strecker synthesis makes it an attractive method for industrial-scale production.
Application Notes and Protocols: 2-Methyl-2-(phenylamino)propanenitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 2-Methyl-2-(phenylamino)propanenitrile and its analogs in medicinal chemistry. Due to the limited availability of specific data on this compound, this document draws upon research on structurally related α-aminonitriles and compounds sharing the phenylamino scaffold to highlight potential therapeutic applications, synthetic protocols, and mechanisms of action.
Introduction to α-Aminonitriles in Drug Discovery
The α-aminonitrile scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile intermediate for the synthesis of a wide array of biologically active molecules. The incorporation of a nitrile group can significantly enhance a molecule's pharmacological profile by improving its binding affinity to target proteins, modulating its physicochemical properties for better bioavailability, and serving as a bioisostere for other functional groups like carbonyls or halogens. N-acylated α-aminonitriles, in particular, are recognized as mechanism-based inhibitors of serine and cysteine proteases, making them valuable candidates for drug development.
Potential Therapeutic Applications
While specific biological activities for this compound are not extensively documented, related compounds have shown promise in several therapeutic areas, most notably in oncology.
2.1. Anticancer Activity
Derivatives of 2-phenylacrylonitrile and 2-phenyl
Application Notes and Protocols for the N-acylation of 2-Methyl-2-(phenylamino)propanenitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-acylated α-aminonitriles are a significant class of organic compounds, serving as crucial intermediates in the synthesis of α-amino acids and various heterocyclic compounds.[1][2][3][4] Furthermore, their derivatives have been identified as potential mechanism-based inhibitors for cysteine and serine proteases, highlighting their importance in drug discovery.[2] The N-acylation of 2-Methyl-2-(phenylamino)propanenitrile introduces an acyl group to the secondary amine, a fundamental transformation that paves the way for the synthesis of more complex molecules. This document provides a detailed protocol for this reaction, focusing on the use of common acylating agents such as acyl chlorides and acid anhydrides.
Reaction Principle
The N-acylation of this compound proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the secondary amine attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or acid anhydride). For acyl chlorides, this is followed by the elimination of a chloride ion, which is typically neutralized by a base to drive the reaction to completion.[5] When using an acid anhydride, a carboxylate ion is the leaving group.[6]
Data Presentation
The following table summarizes representative quantitative data for the N-acylation of various secondary amines with common acylating agents, providing an expected range of outcomes for the protocol described below.
| Entry | Amine Substrate | Acylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Diphenylamine | Acetyl Chloride | Pyridine | DCM | 3 | ~90% |
| 2 | N-Methylaniline | Acetic Anhydride | None | Toluene | 2 | >95% |
| 3 | Indoline | Benzoyl Chloride | Triethylamine | THF | 4 | ~88% |
| 4 | 1,2,3,4-Tetrahydroquinoline | Propionyl Chloride | K₂CO₃ (aq) | Toluene | 2.5 | ~92% |
| 5 | N-Benzylaniline | Acetic Anhydride | None | Neat | 1 | >98% |
Note: The data presented are representative examples from general N-acylation literature and may vary for the specific substrate this compound.
Experimental Protocols
This section details two common methodologies for the N-acylation of this compound.
Protocol 1: Acylation using an Acyl Chloride (e.g., Acetyl Chloride)
Materials:
-
This compound
-
Acetyl Chloride
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for flash column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.). Dissolve the substrate in anhydrous DCM (concentration of 0.1-0.5 M).
-
Addition of Base: Add a suitable base, such as pyridine or triethylamine (1.2 eq.), to the reaction mixture. Stir the solution at room temperature for 10-15 minutes.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acylating Agent: Slowly add acetyl chloride (1.1 eq.) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated product.
Protocol 2: Acylation using an Acid Anhydride (e.g., Acetic Anhydride)
Materials:
-
This compound
-
Acetic Anhydride
-
Toluene or Tetrahydrofuran (THF)
-
Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for flash column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as toluene or THF.
-
Addition of Acylating Agent: Add acetic anhydride (1.5 eq.) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (or a lower temperature such as 50-80 °C may be sufficient) and stir.
-
Reaction Monitoring: Monitor the reaction progress using TLC.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully add a saturated aqueous solution of NaHCO₃ to quench the excess anhydride.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter the drying agent and remove the solvent under reduced pressure. Purify the crude product via flash column chromatography to obtain the desired N-acylated compound.
Mandatory Visualizations
Caption: Experimental workflow for the N-acylation of this compound.
Caption: Generalized mechanism for N-acylation using an acyl chloride.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organocatalytic Synthesis of α-Aminonitriles: A Review [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
Application Notes: 2-Methyl-2-(phenylamino)propanenitrile as a Building Block for Novel Ligands
Introduction
2-Methyl-2-(phenylamino)propanenitrile is an organic compound featuring a nitrile group and a phenylamino moiety attached to a propane backbone.[1] This unique combination of functional groups makes it a potentially versatile building block in organic synthesis, particularly for the development of novel ligands for various applications in medicinal chemistry and materials science. The presence of the nitrile group offers a route for transformation into other functional groups, while the phenylamino group can be modified to tune the electronic and steric properties of the resulting molecules. This document aims to provide an overview of its potential applications and generalized protocols for its use.
While direct and extensive literature on the specific applications of this compound as a building block for novel ligands is limited, we can extrapolate its potential uses based on the known reactivity of related aminonitrile compounds.
Potential Applications in Ligand Synthesis
Based on the reactivity of similar α-aminonitriles, this compound can be envisioned as a precursor for a variety of ligand types:
-
Metal-Coordinating Ligands: The nitrogen atoms of both the amino and nitrile groups have the potential to coordinate with metal ions. This makes this compound a candidate for the synthesis of novel chelating ligands for applications in catalysis, sensing, and materials science. The synthesis of metal complexes with the related compound, 2-phenyl-2-(phenylamino)acetonitrile, has been reported, where it acts as a bidentate ligand.[2][3]
-
Precursors for Bioactive Heterocycles: The nitrile and amino groups are valuable functionalities for the construction of nitrogen-containing heterocyclic rings, which are common scaffolds in pharmaceuticals. Through cyclization reactions with suitable reagents, it may be possible to synthesize derivatives of imidazoles, pyrimidines, or other biologically relevant heterocycles.
-
Scaffolds for Enzyme Inhibitors: The structural motif of this compound could serve as a starting point for the design of enzyme inhibitors. For instance, derivatives of quinazolinone, which share some structural similarities, have been investigated as DPP-4 inhibitors for the treatment of diabetes. By modifying the phenyl ring and the amino group, and by transforming the nitrile group, it may be possible to design molecules that can fit into the active sites of specific enzymes.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and modification of ligands derived from aminonitriles. These should be adapted and optimized for specific target molecules based on literature precedents for similar compounds.
Protocol 1: General Synthesis of Metal Complexes from Aminonitrile Ligands
This protocol is adapted from the synthesis of metal complexes using 2-phenyl-2-(phenylamino)acetonitrile and can serve as a starting point.[2][3]
Materials:
-
This compound
-
Metal salt (e.g., CrCl₃·6H₂O, FeCl₃·6H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂)
-
Absolute Ethanol
-
Magnetic stirrer and hotplate
Procedure:
-
Dissolve this compound (2 mmol) in absolute ethanol (20 mL) in a round-bottom flask.
-
In a separate flask, dissolve the metal salt (1 mmol) in absolute ethanol (10 mL).
-
Slowly add the metal salt solution to the ligand solution with continuous stirring.
-
The molar ratio of ligand to metal can be varied to explore different coordination geometries. A 2:1 ligand-to-metal ratio is a common starting point.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, the resulting precipitate (the metal complex) is collected by filtration.
-
Wash the precipitate with cold ethanol and dry it under vacuum.
-
Characterize the complex using techniques such as FT-IR spectroscopy, UV-Vis spectroscopy, and elemental analysis.
Table 1: Characterization Data for Hypothetical Metal Complexes
| Metal Ion | Proposed Formula | Molar Conductivity (Ω⁻¹ cm² mol⁻¹) | Magnetic Moment (B.M.) |
| Co(II) | [Co(L)₂Cl₂] | 15-25 (non-electrolyte) | 4.8 - 5.2 |
| Ni(II) | [Ni(L)₂Cl₂] | 15-25 (non-electrolyte) | 2.9 - 3.4 |
| Cu(II) | [Cu(L)₂Cl₂] | 15-25 (non-electrolyte) | 1.9 - 2.2 |
| Zn(II) | [Zn(L)₂Cl₂] | 15-25 (non-electrolyte) | Diamagnetic |
*L = this compound. Data is hypothetical and based on typical values for similar complexes.
Protocol 2: Hydrolysis of the Nitrile Group to a Carboxylic Acid
This protocol describes the conversion of the nitrile group to a carboxylic acid, a common transformation to create ligands with carboxylate donors.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid or Sulfuric Acid
-
Water
-
Reflux apparatus
-
pH meter or pH paper
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add this compound (1 equivalent).
-
Add an excess of concentrated hydrochloric acid or sulfuric acid.
-
Heat the mixture to reflux for several hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) to precipitate the amino acid product.
-
Filter the precipitate, wash with cold water, and dry.
-
The resulting 2-methyl-2-(phenylamino)propanoic acid can be further purified by recrystallization.
Visualizations
Logical Workflow for Ligand Synthesis and Evaluation
The following diagram illustrates a general workflow for the synthesis and evaluation of novel ligands starting from this compound.
Caption: A logical workflow for the development of novel ligands.
Potential Signaling Pathway Inhibition
This diagram illustrates a hypothetical scenario where a ligand derived from this compound inhibits a signaling pathway, a common goal in drug development.
Caption: A diagram of a hypothetical signaling pathway.
This compound holds promise as a versatile building block for the synthesis of novel ligands. While specific examples in the literature are scarce, its functional groups suggest potential for creating a diverse range of molecules with applications in coordination chemistry and medicinal chemistry. The provided general protocols and conceptual workflows offer a starting point for researchers interested in exploring the potential of this compound. Further research is needed to fully elucidate its reactivity and to discover novel ligands with significant biological or material properties.
References
developing analytical methods for 2-Methyl-2-(phenylamino)propanenitrile quantification
An Application Note and Protocol for the Quantification of 2-Methyl-2-(phenylamino)propanenitrile
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to developing and validating analytical methods for the quantification of this compound. As a compound of interest in synthetic chemistry and potentially in pharmaceutical development, robust and reliable analytical methods are essential for its accurate quantification in various matrices. This guide details two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] It includes detailed experimental protocols for method development, sample preparation, and validation in accordance with ICH Q2(R1) guidelines.[2] Quantitative data from hypothetical validation studies are presented in tabular format to facilitate method comparison.
Introduction
This compound is an organic compound featuring a nitrile and a secondary amine functional group. The accurate determination of its concentration is critical for process monitoring in chemical synthesis, purity assessment of the final product, and stability studies. The choice of an analytical method is dictated by the physicochemical properties of the analyte, the sample matrix, and the required sensitivity and selectivity.[1][3] This note presents protocols for an RP-HPLC method suitable for routine quality control and a more specific GC-MS method for trace-level analysis or confirmation.
Analytical Method Selection
The selection of an appropriate analytical technique is the first critical step in method development. The decision is primarily based on the analyte's physicochemical properties such as volatility, thermal stability, and polarity, as well as the requirements of the analysis, including sensitivity, selectivity, and sample throughput.[1] The phenylamino group suggests UV absorbance, making HPLC-UV a viable option. The compound's potential volatility and thermal stability will determine the suitability of GC-MS.
Caption: Decision tree for selecting a suitable analytical method.
Recommended Analytical Methods
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
RP-HPLC is a robust and widely used technique for the analysis of non-volatile or thermally labile compounds.[4] Given the aromatic ring in this compound, UV detection is expected to provide good sensitivity.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high separation efficiency and specificity, making it ideal for identifying and quantifying compounds in complex mixtures.[5] This method is suitable if the analyte is thermally stable and sufficiently volatile. Derivatization may be required to improve its chromatographic properties.[6]
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial to ensure the quality and accuracy of results by removing potential interferences from the sample matrix.[7][8]
Caption: General workflows for sample preparation.
Protocol A: Standard Solution Preparation (for Bulk Drug Substance)
-
Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.[9]
-
Sample Preparation: Prepare the sample solution at a concentration within the calibration range using the same diluent.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
Protocol B: Solid-Phase Extraction (SPE) for Complex Matrices
-
Pre-treatment: If the sample is in a biological matrix like plasma, precipitate proteins by adding three parts of cold acetonitrile, vortexing, and centrifuging.[10]
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.[11]
-
Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Final Step: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for analysis.
HPLC Method Protocol
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[12]
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water.[13]
-
Elution Mode: Isocratic with 60:40 (v/v) Acetonitrile:Buffer.
-
Flow Rate: 1.0 mL/min.[13]
-
Column Temperature: 30 °C.[12]
-
Detection Wavelength: 240 nm (to be optimized by scanning).
-
Injection Volume: 10 µL.
GC-MS Method Protocol
-
Instrumentation: Gas chromatograph with a Mass Spectrometric detector.[5]
-
Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).[14]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.[5]
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[14]
-
Scan Mode: Full Scan (m/z 50-400) for identification and Selected Ion Monitoring (SIM) for quantification.
Method Validation Protocol
The developed analytical methods must be validated to ensure they are suitable for their intended purpose, following ICH Q2(R1) guidelines.[2]
Caption: Workflow for analytical method validation.
-
Specificity: Analyze blank, placebo, and spiked samples to demonstrate that the signal is from the analyte of interest without interference.
-
Linearity: Analyze a minimum of five concentrations across the desired range. Plot the response versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[15]
-
Accuracy: Perform recovery studies by spiking a known amount of analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0-102.0%.[9]
-
Precision:
-
Repeatability: Analyze a minimum of six replicate samples at 100% of the test concentration. The Relative Standard Deviation (%RSD) should be ≤ 2%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The %RSD should meet predefined acceptance criteria.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine sensitivity based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary method parameters (e.g., mobile phase composition ±2%, column temperature ±5 °C, flow rate ±0.1 mL/min) and assess the impact on the results.
Data Presentation: Comparative Summary
The following tables summarize hypothetical validation data for the proposed methods, allowing for easy comparison of their performance characteristics.[3]
Table 1: HPLC-UV Method Validation Summary
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range (µg/mL) | 1 - 100 | 1 - 100 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | 0.85% |
| - Intermediate Precision | ≤ 2.0% | 1.20% |
| LOD (µg/mL) | Report | 0.3 |
| LOQ (µg/mL) | Report | 1.0 |
| Specificity | No interference | Passed |
Table 2: GC-MS Method Validation Summary
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.9989 |
| Range (ng/mL) | 10 - 1000 | 10 - 1000 |
| Accuracy (% Recovery) | 95.0 - 105.0% | 97.2 - 103.5% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 5.0% | 2.5% |
| - Intermediate Precision | ≤ 5.0% | 4.1% |
| LOD (ng/mL) | Report | 3 |
| LOQ (ng/mL) | Report | 10 |
| Specificity | No interference | Passed |
Conclusion
This application note provides detailed protocols for the quantification of this compound using RP-HPLC-UV and GC-MS. The HPLC method is presented as a robust technique for routine analysis, while the GC-MS method offers higher sensitivity and specificity for more demanding applications. The choice between these methods should be based on the specific analytical requirements, including sample matrix, required limits of detection, and available instrumentation.[3] Adherence to the outlined validation procedures is essential to guarantee the generation of accurate, reliable, and reproducible analytical data.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. jetir.org [jetir.org]
- 5. marshall.edu [marshall.edu]
- 6. scispace.com [scispace.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 9. Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Flow Chemistry Approaches to the Synthesis of 2-Methyl-2-(phenylamino)propanenitrile
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of flow chemistry for the synthesis of 2-Methyl-2-(phenylamino)propanenitrile, an important intermediate in pharmaceutical and chemical research. The protocols described herein are based on the well-established Strecker reaction, adapted for a continuous flow process. This approach offers significant advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and greater scalability.
Introduction
The synthesis of α-aminonitriles is a fundamental transformation in organic chemistry, providing key precursors for the production of α-amino acids and other nitrogen-containing compounds.[1] this compound is conventionally synthesized via the Strecker reaction, a three-component condensation of a ketone (acetone), an amine (aniline), and a cyanide source.[2][3] While effective, the batch-wise execution of this reaction can present challenges, particularly concerning the handling of toxic cyanide reagents and the management of reaction exotherms.
Continuous flow chemistry offers a robust solution to these challenges. By conducting the reaction in a microreactor or a continuous flow setup, reagents are mixed and reacted in a small, well-controlled volume, allowing for precise temperature control and minimizing the accumulation of hazardous intermediates.[4][5] This leads to improved safety, higher yields, and greater consistency. This application note details a generalized protocol for the continuous flow synthesis of this compound, based on established principles of flow-based Strecker reactions.
Reaction Principle: The Strecker Synthesis
The synthesis of this compound proceeds via the Strecker reaction. This reaction involves the initial formation of an iminium ion from the condensation of acetone and aniline. Subsequent nucleophilic addition of a cyanide ion to the iminium ion yields the final α-aminonitrile product.[3][6]
Reaction Scheme:
Acetone + Aniline + Cyanide Source → this compound
Data Presentation: Reaction Parameter Optimization
The following table summarizes hypothetical quantitative data for the optimization of the continuous flow synthesis of this compound. This data is illustrative and serves as a guideline for experimental design. Actual results may vary based on the specific reactor setup and conditions.
| Entry | Reagent Concentrations (in Solvent) | Flow Rate (mL/min) | Residence Time (min) | Temperature (°C) | Pressure (bar) | Yield (%) |
| 1 | Acetone (1.0 M), Aniline (1.0 M), TMSCN (1.2 M) | 0.2 | 10 | 60 | 5 | 85 |
| 2 | Acetone (1.0 M), Aniline (1.0 M), TMSCN (1.2 M) | 0.4 | 5 | 60 | 5 | 78 |
| 3 | Acetone (1.0 M), Aniline (1.0 M), TMSCN (1.2 M) | 0.1 | 20 | 60 | 5 | 92 |
| 4 | Acetone (1.0 M), Aniline (1.0 M), TMSCN (1.2 M) | 0.1 | 20 | 80 | 5 | 95 |
| 5 | Acetone (1.0 M), Aniline (1.0 M), TMSCN (1.2 M) | 0.1 | 20 | 40 | 5 | 88 |
| 6 | Acetone (1.5 M), Aniline (1.0 M), TMSCN (1.2 M) | 0.1 | 20 | 80 | 5 | 93 |
| 7 | Acetone (1.0 M), Aniline (1.0 M), TMSCN (1.5 M) | 0.1 | 20 | 80 | 5 | 96 |
TMSCN: Trimethylsilyl cyanide
Experimental Protocols
The following are generalized protocols for the continuous flow synthesis of this compound.
Protocol 1: General Continuous Flow Synthesis
Objective: To synthesize this compound using a continuous flow reactor system.
Materials:
-
Acetone
-
Aniline
-
Trimethylsilyl cyanide (TMSCN)
-
Acetonitrile (or other suitable aprotic solvent)
-
Syringe pumps (3)
-
T-mixer
-
Coil reactor (e.g., PFA tubing)
-
Heating system (e.g., oil bath or heating block)
-
Back-pressure regulator
-
Collection vessel
Procedure:
-
Reagent Preparation:
-
Prepare a 1.0 M solution of acetone in acetonitrile.
-
Prepare a 1.0 M solution of aniline in acetonitrile.
-
Prepare a 1.2 M solution of trimethylsilyl cyanide in acetonitrile.
-
-
System Setup:
-
Set up the flow reactor system as depicted in the experimental workflow diagram.
-
Ensure all connections are secure.
-
Place the coil reactor in the heating system and set the temperature to 80 °C.
-
Set the back-pressure regulator to 5 bar.
-
-
Reaction Execution:
-
Set the flow rates of the three syringe pumps to deliver the acetone, aniline, and TMSCN solutions at a ratio of 1:1:1. For a total flow rate of 0.3 mL/min, set each pump to 0.1 mL/min.
-
Start the pumps to introduce the reagents into the T-mixer and then into the heated coil reactor.
-
Allow the system to reach a steady state (typically after 3-5 residence times).
-
Collect the product stream in a suitable collection vessel.
-
-
Work-up and Analysis:
-
Quench the reaction mixture with an appropriate aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product for yield and purity using techniques such as NMR and GC-MS.
-
Mandatory Visualizations
Signaling Pathway of the Strecker Reaction```dot
// Nodes Acetone [label="Acetone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aniline [label="Aniline", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Iminium [label="Iminium Ion", fillcolor="#FBBC05", fontcolor="#202124"]; Cyanide [label="Cyanide Source\n(e.g., TMSCN)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Acetone -> Iminium [label=" Condensation "]; Aniline -> Iminium; Iminium -> Product [label=" Nucleophilic\nAddition "]; Cyanide -> Product; }
Caption: Experimental workflow for the continuous flow synthesis of this compound.
References
- 1. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An Automated Electrochemical Flow Platform to Accelerate Library Synthesis and Reaction Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Synthesis of Chiral Derivatives from 2-Methyl-2-(phenylamino)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of enantiomerically pure chiral amines and their derivatives is of paramount importance in the pharmaceutical industry, as the biological activity of a drug molecule is often associated with a specific stereoisomer. 2-Methyl-2-(phenylamino)propanenitrile is a prochiral precursor that can be enzymatically converted into valuable chiral building blocks, such as α-amino acids. Biocatalysis offers a green and efficient alternative to traditional chemical methods, often providing high enantioselectivity under mild reaction conditions.[1] This document provides detailed application notes and protocols for the proposed enzymatic synthesis of chiral derivatives from this compound, primarily focusing on nitrilase-catalyzed hydrolysis.
Enzymatic Approaches
Two primary enzymatic strategies can be envisioned for the synthesis of chiral derivatives from this compound:
-
Nitrilase-Catalyzed Enantioselective Hydrolysis: This is a direct approach where a nitrilase enzyme enantioselectively hydrolyzes the nitrile group to a carboxylic acid, yielding an optically active α-amino acid. Nitrilases (EC 3.5.5.1) catalyze the hydrolysis of nitriles directly to carboxylic acids and ammonia.[2] This method is highly attractive due to its atom economy and single-step nature.
-
Lipase-Catalyzed Kinetic Resolution: This indirect approach would first involve the chemical hydrolysis of the nitrile to the corresponding racemic α-amino acid. Subsequently, a lipase can be used for the kinetic resolution of this racemic amino acid, for example, through enantioselective esterification or amidation. Lipases are versatile enzymes known for their ability to resolve a wide range of chiral compounds.
This document will primarily focus on the more direct nitrilase-catalyzed approach.
Application Note 1: Nitrilase-Catalyzed Synthesis of Chiral 2-Amino-2-methyl-2-phenylpropanoic Acid
The enantioselective hydrolysis of α-aminonitriles to produce optically active α-amino acids is a well-established application of nitrilases.[1] Nitrilases from various microorganisms, particularly from the genus Rhodococcus, have shown broad substrate specificity, including activity towards aromatic nitriles.[3][4][5] While there is no specific literature on the enzymatic hydrolysis of this compound, based on the known activity of nitrilases on structurally similar α-aminonitriles, a protocol can be proposed. The α,α-disubstitution may present a steric challenge for the enzyme, and thus, screening of different nitrilases and optimization of reaction conditions will be crucial.
Proposed Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed enzymatic reaction and a general experimental workflow for screening and optimization.
Caption: Proposed enantioselective hydrolysis of this compound.
Caption: General experimental workflow for enzymatic synthesis.
Experimental Protocol: Nitrilase-Catalyzed Hydrolysis
This protocol is a general guideline and requires optimization for the specific substrate.
1. Materials and Reagents:
-
This compound (substrate)
-
Nitrilase enzyme (e.g., from Rhodococcus rhodochrous, available commercially or as a whole-cell biocatalyst)
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
Organic co-solvent (e.g., DMSO, optional)
-
HCl and NaOH solutions for pH adjustment
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate
-
Chiral HPLC column for enantiomeric excess (e.e.) analysis
2. Enzyme Preparation:
-
If using a commercial lyophilized nitrilase, dissolve it in the reaction buffer to the desired concentration.
-
If using whole cells, cultivate the microbial strain (e.g., Rhodococcus rhodochrous) under conditions that induce nitrilase expression. Harvest the cells by centrifugation and wash with buffer. The cells can be used directly or after permeabilization/lysis.
3. Reaction Setup:
-
In a temperature-controlled vessel, prepare the reaction mixture containing:
-
Phosphate buffer (e.g., 9 mL)
-
Substrate stock solution (e.g., 100 mM in DMSO, 1 mL to give a final concentration of 10 mM). Note: The use of an organic co-solvent might be necessary to improve substrate solubility but can affect enzyme activity and stability.
-
-
Adjust the pH of the reaction mixture to the optimal pH for the chosen nitrilase (typically between 7.0 and 8.0).
-
Equilibrate the mixture to the desired reaction temperature (typically between 30°C and 40°C).
-
Initiate the reaction by adding the nitrilase solution or whole-cell suspension (e.g., 1-10 mg of enzyme or 10-100 mg of wet cell weight per mL of reaction volume).
4. Reaction Monitoring:
-
Monitor the reaction progress by taking aliquots at regular intervals.
-
Stop the enzymatic reaction in the aliquots by adding acid (e.g., 1 M HCl).
-
Analyze the samples for substrate consumption and product formation using HPLC or GC.
-
Determine the enantiomeric excess of the product using a chiral HPLC column.
5. Product Isolation:
-
Once the desired conversion is reached, stop the reaction by acidifying the mixture to pH 2-3.
-
If whole cells were used, remove them by centrifugation.
-
Extract the product from the aqueous phase with an organic solvent like ethyl acetate.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by crystallization or chromatography.
Data Presentation: Expected Outcomes and Optimization Parameters
Since no direct data exists for this substrate, the following table presents hypothetical data based on the enzymatic resolution of other α-aminonitriles to guide the optimization process.
| Enzyme Source | Substrate Conc. (mM) | Temp (°C) | pH | Conversion (%) | Product e.e. (%) |
| Rhodococcus rhodochrous J1 | 10 | 30 | 7.5 | 45 | >98 (R) |
| Rhodococcus rhodochrous PA-34 | 10 | 35 | 8.0 | 50 | >99 (S) |
| Engineered Nitrilase | 50 | 40 | 7.0 | >95 (DKR) | >99 (R) |
Note: DKR refers to Dynamic Kinetic Resolution, which can be achieved if the starting aminonitrile racemizes under the reaction conditions, potentially leading to a theoretical yield of 100% of a single enantiomer.
Application Note 2: Alternative Approach - Lipase-Catalyzed Kinetic Resolution
If the direct nitrilase approach proves unsuccessful due to substrate inhibition or lack of enzyme activity, a chemoenzymatic route involving a lipase-catalyzed kinetic resolution can be explored. This would involve the initial chemical hydrolysis of this compound to the racemic 2-amino-2-methyl-2-phenylpropanoic acid, followed by enzymatic resolution.
Proposed Chemoenzymatic Pathway
Caption: Chemoenzymatic route via lipase-catalyzed resolution.
Experimental Protocol: Lipase-Catalyzed Esterification
This protocol outlines the kinetic resolution of the racemic amino acid via esterification.
1. Materials and Reagents:
-
Racemic 2-amino-2-methyl-2-phenylpropanoic acid
-
Immobilized lipase (e.g., Novozym 435 - Candida antarctica Lipase B)
-
Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)
-
Acyl donor (e.g., ethanol, butanol)
-
Molecular sieves (to remove water)
2. Reaction Setup:
-
To a solution of the racemic amino acid in the organic solvent, add the alcohol (as the acyl donor) and molecular sieves.
-
Add the immobilized lipase.
-
Incubate the reaction mixture with shaking at a controlled temperature (e.g., 40-50°C).
3. Reaction Monitoring and Work-up:
-
Monitor the reaction by HPLC until approximately 50% conversion is achieved.
-
Filter off the immobilized enzyme (which can be washed and reused).
-
The product mixture, containing the unreacted amino acid enantiomer and the amino ester of the other enantiomer, can be separated by extraction or chromatography.
Data Presentation: Key Parameters for Lipase-Catalyzed Resolution
| Lipase Source | Solvent | Acyl Donor | Temp (°C) | Conversion (%) | e.e. (Ester) | e.e. (Acid) |
| Novozym 435 | Toluene | Ethanol | 45 | ~50 | >99 | >99 |
| Pseudomonas cepacia Lipase | MTBE | Butanol | 40 | ~50 | >98 | >98 |
Conclusion
The enzymatic synthesis of chiral derivatives from this compound presents a promising avenue for the development of enantiopure pharmaceutical intermediates. The direct nitrilase-catalyzed hydrolysis is the more elegant and atom-economical approach. However, due to the specific nature of the α,α-disubstituted aminonitrile, a thorough screening of various nitrilases and careful optimization of reaction parameters will be essential for a successful outcome. The alternative chemoenzymatic route using lipases offers a robust and well-established method for the kinetic resolution of the corresponding amino acid, should the direct nitrilase approach be challenging. The protocols and data presented herein provide a solid foundation for researchers to embark on the development of a biocatalytic process for this valuable substrate.
References
- 1. Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact [openbiotechnologyjournal.com]
- 2. Nitrilases in nitrile biocatalysis: recent progress and forthcoming research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An amino acid at position 142 in nitrilase from Rhodococcus rhodochrous ATCC 33278 determines the substrate specificity for aliphatic and aromatic nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An amino acid at position 142 in nitrilase from Rhodococcus rhodochrous ATCC 33278 determines the substrate specificity for aliphatic and aromatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitrilase of Rhodococcus rhodochrous J1. Purification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Methyl-2-(phenylamino)propanenitrile in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 2-Methyl-2-(phenylamino)propanenitrile in multicomponent reactions (MCRs), particularly focusing on its utility in the Ugi four-component reaction (Ugi-4CR). This compound serves as a valuable building block for the rapid generation of complex molecular scaffolds, which are of significant interest in medicinal chemistry and drug discovery.
Synthesis of this compound
The synthesis of this compound can be achieved via a Strecker reaction, a well-established method for the synthesis of α-aminonitriles. This three-component reaction involves the condensation of an amine (aniline), a ketone (acetone), and a cyanide source (potassium cyanide) in the presence of an acid.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve aniline (9.3 g, 0.1 mol) in 50 mL of methanol. Cool the solution to 0-5 °C in an ice bath.
-
Addition of Ketone: To the cooled solution, add acetone (7.3 mL, 0.1 mol) dropwise while maintaining the temperature below 10 °C. Stir the mixture for 30 minutes to facilitate the formation of the corresponding imine intermediate.
-
Addition of Cyanide: In a separate beaker, dissolve potassium cyanide (6.5 g, 0.1 mol) in 20 mL of water. Add this solution dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature remains below 10 °C.
-
Acidification: Slowly add glacial acetic acid (6.0 g, 0.1 mol) to the reaction mixture. The pH of the solution should be maintained between 4 and 5.
-
Reaction: Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: After completion of the reaction, pour the mixture into 100 mL of ice-cold water and stir for 15 minutes. The product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
-
Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Application in Ugi Four-Component Reaction
This compound can be utilized as the amine component in the Ugi four-component reaction. The Ugi reaction is a powerful tool for the synthesis of α-acylamino amides, which are important scaffolds in medicinal chemistry.[1][2] The reaction involves an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid.
Experimental Protocol: Ugi-4CR using this compound
-
Imine Formation: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq.) and an aldehyde (e.g., benzaldehyde, 1.0 mmol, 1.0 eq.) in a suitable solvent such as methanol (5 mL). Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Addition of Components: To the solution containing the pre-formed imine, add a carboxylic acid (e.g., acetic acid, 1.0 mmol, 1.0 eq.) followed by an isocyanide (e.g., tert-butyl isocyanide, 1.0 mmol, 1.0 eq.).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is often complete within 24-48 hours.
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure α-acylamino amide product.
Illustrative Quantitative Data for Ugi-4CR
The following table presents hypothetical quantitative data for a series of Ugi reactions using this compound to illustrate the potential for generating a library of diverse compounds.
| Entry | Aldehyde | Carboxylic Acid | Isocyanide | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | Acetic Acid | tert-Butyl Isocyanide | 24 | 85 |
| 2 | 4-Chlorobenzaldehyde | Propionic Acid | Cyclohexyl Isocyanide | 36 | 78 |
| 3 | Isobutyraldehyde | Benzoic Acid | Benzyl Isocyanide | 24 | 82 |
| 4 | Furfural | Acetic Acid | tert-Butyl Isocyanide | 48 | 75 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual yields may vary based on specific substrates and optimized reaction conditions.
Visualizing the Workflow and Mechanisms
To better understand the experimental process and the underlying chemical transformations, the following diagrams have been generated.
References
Troubleshooting & Optimization
challenges in the scale-up synthesis of 2-Methyl-2-(phenylamino)propanenitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-Methyl-2-(phenylamino)propanenitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via a Strecker synthesis involving acetone, aniline, and a cyanide source.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Product Formation | 1. Inactive Reagents: Aniline may have oxidized; acetone may contain impurities; cyanide source may be old or degraded. | 1. Reagent Purity: Use freshly distilled aniline and high-purity acetone. Verify the activity of the cyanide source. |
| 2. Inefficient Imine Formation: The equilibrium between acetone, aniline, and the corresponding imine may not favor the imine.[1][2][3] | 2. Optimize Imine Formation: Add a dehydrating agent (e.g., molecular sieves) to drive the equilibrium towards the imine. Ensure the reaction is conducted under anhydrous conditions until the addition of the aqueous cyanide solution. | |
| 3. Incorrect pH: The pH of the reaction mixture is critical for both imine formation and cyanide addition. | 3. pH Control: Maintain a slightly acidic to neutral pH during imine formation and a slightly basic pH for the cyanide addition. | |
| Low Yield | 1. Side Reactions: Formation of cyanohydrin from acetone and cyanide; polymerization of acetone or aniline.[4] | 1. Control Reaction Conditions: Maintain optimal temperature (typically between 0-25°C) to minimize side reactions.[5] Consider the order of addition; pre-forming the imine before adding the cyanide source can reduce cyanohydrin formation. |
| 2. Product Degradation during Workup: Hydrolysis of the aminonitrile back to the starting materials or to the corresponding amino acid. | 2. Careful Workup: Use a mild basic wash (e.g., sodium bicarbonate solution) to neutralize any excess acid. Avoid prolonged exposure to strongly acidic or basic conditions. | |
| 3. Incomplete Reaction: Insufficient reaction time or suboptimal temperature. | 3. Monitor Reaction Progress: Use techniques like TLC, GC, or HPLC to monitor the reaction until completion. If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary. | |
| Product Purity Issues | 1. Presence of Starting Materials: Unreacted acetone or aniline. | 1. Optimize Stoichiometry & Purification: Ensure the stoichiometry of reactants is optimized. During workup, unreacted aniline can be removed with an acidic wash. Acetone can be removed by distillation. |
| 2. Formation of Byproducts: Diacetone alcohol, mesityl oxide from acetone self-condensation; oxidized aniline impurities.[6] | 2. Purification Strategy: Employ fractional distillation under reduced pressure to purify the product. Crystallization from a suitable solvent system can also be effective. | |
| 3. Discoloration of Product: The product may be a yellow or brown oil due to impurities. | 3. Decolorization: Treat the crude product with activated carbon before the final purification step. | |
| Reaction Runaway/Exotherm | 1. Uncontrolled Addition of Reagents: The Strecker synthesis can be exothermic, especially at a large scale. | 1. Controlled Addition: Add the cyanide source slowly and control the internal reaction temperature with an efficient cooling system. |
| 2. Inadequate Heat Removal: Insufficient cooling capacity for the reactor size. | 2. Ensure Adequate Cooling: Use a reactor with a high surface area-to-volume ratio or a jacketed reactor with a reliable cooling system. For very large scales, consider a semi-batch process. |
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: The most prevalent and economically viable method for the industrial production of this compound is the Strecker synthesis. This one-pot, three-component reaction involves the condensation of acetone and aniline to form an imine intermediate, followed by the nucleophilic addition of a cyanide source.[1][2]
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety concern is the handling of highly toxic cyanide compounds (e.g., sodium cyanide, potassium cyanide, or hydrogen cyanide). It is imperative to work in a well-ventilated area, such as a fume hood, and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. A cyanide antidote kit should be readily available, and all personnel must be trained in its use. The reaction can also be exothermic, so careful temperature control is crucial to prevent a runaway reaction.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored using chromatographic techniques. Thin-layer chromatography (TLC) is a quick and simple method for qualitative monitoring. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to determine the consumption of starting materials and the formation of the product.[5]
Q4: What are the typical impurities I might encounter and how can I remove them?
A4: Common impurities include unreacted acetone and aniline, as well as byproducts from the self-condensation of acetone, such as diacetone alcohol and mesityl oxide.[6] Oxidized aniline species can also be present. Purification is typically achieved through vacuum distillation.[1] An initial wash with a dilute acid can help remove basic impurities like aniline, and a subsequent wash with a dilute base can remove acidic impurities. Crystallization can be an effective final purification step if the product is a solid at room temperature or forms a stable crystalline salt.
Q5: What is the best way to purify the final product on a large scale?
A5: For large-scale purification, vacuum distillation is the most common method for purifying liquid aminonitriles.[1] If the product is a solid or can be crystallized, recrystallization from a suitable solvent system is an excellent method for achieving high purity. The choice of solvent will depend on the solubility profile of the product and impurities.
Experimental Protocols
Protocol 1: Lab-Scale Strecker Synthesis of this compound
Materials:
-
Acetone (reagent grade)
-
Aniline (freshly distilled)
-
Sodium cyanide (NaCN)
-
Ammonium chloride (NH₄Cl)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Concentrated ammonia solution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium cyanide and ammonium chloride in a mixture of water and concentrated ammonia.
-
Cool the mixture in an ice bath.
-
Add aniline to the cooled solution, followed by the dropwise addition of acetone, ensuring the temperature remains below 20°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Once the reaction is complete, extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
The crude product can be purified by vacuum distillation to yield this compound.
Visualizations
Logical Relationship: Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low yield in the synthesis.
Experimental Workflow: Synthesis and Purification
Caption: Workflow for the synthesis and purification of the product.
References
purification techniques for high-purity 2-Methyl-2-(phenylamino)propanenitrile
Technical Support Center: High-Purity 2-Methyl-2-(phenylamino)propanenitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound and what are the likely impurities?
A1: The most common synthetic route is a variation of the Strecker synthesis, which involves the reaction of aniline, acetone, and a cyanide source (e.g., trimethylsilyl cyanide).[1][2][3][4][5] Potential impurities stemming from this synthesis include unreacted starting materials such as aniline and acetone, the intermediate imine (N-(propan-2-ylidene)aniline), and potential side-products from cyanide reactions.
Q2: What are the recommended initial purification techniques for crude this compound?
A2: For solid crude products, recrystallization is a highly effective and recommended initial purification technique. If the product is an oil or if recrystallization fails to yield a pure product, column chromatography is the next logical step.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of your sample can be reliably determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). A sharp melting point close to the literature value for analogous compounds (e.g., 76-78 °C for 2-phenyl-2-(phenylamino)acetonitrile) can also be a good indicator of high purity.[3]
Q4: My purified product is a colorless to almost colorless liquid. Is this expected?
A4: While some related nitrile compounds are reported as colorless liquids, this compound is expected to be a solid at room temperature, analogous to similar structures.[3] If your final product is a liquid, it may indicate the presence of impurities that are depressing the melting point.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause | Troubleshooting Steps |
| Compound "oils out" instead of crystallizing. | The compound is coming out of solution above its melting point. This can be due to a high concentration of impurities or too rapid cooling. | 1. Re-heat the solution to dissolve the oil. 2. Add a small amount of additional hot solvent to decrease the saturation. 3. Allow the solution to cool very slowly. Insulating the flask can help. 4. Try a different solvent or a solvent mixture. |
| No crystals form upon cooling. | The solution is not supersaturated, meaning too much solvent was used. | 1. Evaporate some of the solvent to increase the concentration of the compound. 2. Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. 3. Add a seed crystal of the pure compound. 4. Cool the solution in an ice bath to further decrease solubility. |
| Low recovery of purified crystals. | The compound has significant solubility in the cold solvent, or too much solvent was used for washing. | 1. Ensure the solution is thoroughly cooled in an ice bath before filtration. 2. Minimize the amount of cold solvent used to wash the crystals. 3. The mother liquor can be concentrated to yield a second crop of crystals. |
| Colored impurities remain in the crystals. | The impurity has similar solubility to the product. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. 2. A second recrystallization may be necessary. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of the compound from impurities. | Incorrect solvent system (eluent) polarity. The compound is either moving too quickly or too slowly. | 1. Adjust the solvent polarity. If the compound is not moving, increase the polarity of the eluent. If it moves too fast, decrease the polarity. 2. Use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. |
| The compound is not eluting from the column. | The eluent is not polar enough, or the compound is strongly adsorbed to the stationary phase (e.g., silica gel). | 1. Significantly increase the polarity of the eluent. 2. For basic compounds like this amine, adding a small amount of a basic modifier (e.g., triethylamine) to the eluent can help. |
| Cracked or channeled column packing. | Improper packing of the stationary phase. | 1. Repack the column carefully, ensuring a uniform and compact bed. 2. Avoid letting the column run dry. |
| Inconsistent fraction collection leading to mixed samples. | Inconsistent flow rate or improper fraction size. | 1. Maintain a constant flow rate using gentle air pressure if necessary. 2. Collect smaller fractions, especially when the compound of interest is expected to elute. |
Data Presentation
Table 1: Potential Impurities and Removal Strategies
| Impurity | Origin | Potential Removal Method |
| Aniline | Unreacted starting material | Wash with a dilute acid solution (e.g., 1M HCl) during workup, followed by recrystallization or column chromatography. |
| Acetone | Unreacted starting material | Evaporation under reduced pressure. |
| N-(propan-2-ylidene)aniline (Imine intermediate) | Incomplete reaction or hydrolysis of the product | Column chromatography. |
| Cyanide Salts | Residual from the reaction | Aqueous workup. |
| Side-products from cyanide reactions | Side reactions during synthesis | Recrystallization or column chromatography. |
Table 2: Purification Data Log (Template)
| Purification Step | Initial Mass (g) | Final Mass (g) | Yield (%) | Purity (by HPLC/GC-MS, %) | Melting Point (°C) | Observations |
| Crude Product | ||||||
| After Recrystallization 1 | ||||||
| After Recrystallization 2 | ||||||
| After Column Chromatography |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, toluene, and mixtures with water or hexanes) to find a solvent in which the compound is soluble when hot but sparingly soluble when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography of this compound
-
Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. Determine a suitable eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The ideal solvent system should give the product an Rf value of approximately 0.3.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
- 1. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 2. High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Strecker Synthesis [organic-chemistry.org]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
optimizing reaction conditions for 2-Methyl-2-(phenylamino)propanenitrile synthesis
Welcome to the technical support center for the synthesis of 2-Methyl-2-(phenylamino)propanenitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during this Strecker-type synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis is a one-pot, three-component Strecker reaction. It involves the condensation of aniline and acetone to form an intermediate imine, which is then attacked by a cyanide nucleophile to yield the final product, this compound.[1][2][3]
Q2: Which cyanide sources are suitable for this reaction?
A2: Several cyanide sources can be used, with the choice often depending on safety, solubility, and reaction conditions. Commonly used sources include sodium cyanide (NaCN), potassium cyanide (KCN), and trimethylsilyl cyanide (TMSCN).[3][4] For reactions with ketones like acetone, TMSCN can be effective, sometimes in the presence of a Lewis acid catalyst. However, protocols using KCN without a catalyst have also shown high yields in similar reactions.[4]
Q3: What are the typical solvents and temperatures for this synthesis?
A3: The reaction can be performed in a variety of solvents. Polar solvents are often employed. For instance, the reaction can be carried out in methanol at temperatures ranging from 0 °C to room temperature. Some protocols also describe solvent-free conditions, which can lead to high yields.[5]
Q4: Is a catalyst necessary for this reaction?
A4: The necessity of a catalyst depends on the chosen reagents. While some Strecker reactions proceed efficiently without a catalyst, particularly with KCN, others benefit from the addition of a Lewis or Brønsted acid.[4][6] Catalysts can activate the ketone and the intermediate imine, facilitating the nucleophilic attack by the cyanide.
Q5: What are the main safety precautions to consider?
A5: The primary safety concern is the high toxicity of cyanide-containing reagents. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn. Acidic conditions can generate highly toxic hydrogen cyanide (HCN) gas from cyanide salts, so careful control of pH is crucial.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete imine formation. 2. Inactive cyanide source. 3. Unfavorable reaction temperature. 4. Steric hindrance from the ketone (acetone). | 1. Ensure anhydrous conditions to favor imine formation. Consider adding a dehydrating agent. 2. Use a fresh, high-purity cyanide source. If using TMSCN, consider adding a catalytic amount of a Lewis acid. 3. Optimize the reaction temperature. Start at room temperature and consider gentle heating if the reaction is sluggish. 4. Increase the reaction time to allow for the slower reaction of the ketone compared to aldehydes.[3] |
| Presence of a Major Side Product | 1. Self-condensation of acetone. 2. Formation of acetone cyanohydrin. 3. Formation of phenylimino diacetonitrile (from reaction with a second equivalent of cyanide). | 1. Control the reaction temperature and consider adding the cyanide source slowly to the mixture of aniline and acetone. 2. This is a common equilibrium. Ensure the presence of the amine to drive the reaction towards the aminonitrile. 3. Use a stoichiometric amount of the cyanide source relative to the aniline and acetone. |
| Difficulty in Product Purification | 1. The product is a basic amine, which can cause streaking on silica gel chromatography. 2. The product may be an oil or low-melting solid, making crystallization difficult. 3. Contamination with unreacted starting materials or side products. | 1. For column chromatography, use a solvent system containing a small amount of a basic modifier like triethylamine or ammonium hydroxide to suppress tailing. 2. Consider converting the product to its hydrochloride salt for easier handling and purification by crystallization. 3. Perform an acid-base extraction during workup to remove non-basic impurities. |
| Reaction Stalls Before Completion | 1. Insufficient catalyst (if used). 2. Deactivation of the cyanide source. 3. Low concentration of reactants. | 1. If using a catalyst, ensure it is active and present in a sufficient amount. 2. Ensure the reaction medium is not overly acidic, which could lead to the excessive formation of HCN gas. 3. Consider running the reaction at a higher concentration or under solvent-free conditions. |
Experimental Protocols
Below is a representative experimental protocol for the synthesis of this compound. This should be adapted and optimized for specific laboratory conditions.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| Aniline | 93.13 | 10 | 0.92 mL |
| Acetone | 58.08 | 12 | 0.88 mL |
| Sodium Cyanide (NaCN) | 49.01 | 11 | 0.54 g |
| Glacial Acetic Acid | 60.05 | 10 | 0.57 mL |
| Methanol | 32.04 | - | 20 mL |
| Diethyl Ether | 74.12 | - | As needed |
| Saturated Sodium Bicarbonate | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Magnesium Sulfate | 120.37 | - | As needed |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve aniline (10 mmol) and acetone (12 mmol) in methanol (20 mL).
-
Addition of Reagents: To the stirred solution, add glacial acetic acid (10 mmol). In a separate container, dissolve sodium cyanide (11 mmol) in a minimal amount of water and add it dropwise to the reaction mixture over 10 minutes. Caution: This step should be performed in a well-ventilated fume hood as HCN gas may be evolved.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate with 1% triethylamine as the eluent.
Visualizations
Caption: Reaction mechanism for the synthesis of this compound.
Caption: A generalized experimental workflow for the synthesis.
Caption: A decision tree for troubleshooting low reaction yield.
References
identification and characterization of by-products in 2-Methyl-2-(phenylamino)propanenitrile synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-2-(phenylamino)propanenitrile. The information is designed to help identify and characterize potential by-products, ensuring the purity and quality of the final compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic route is a variation of the Strecker synthesis. This reaction typically involves the one-pot reaction of acetone, aniline, and a cyanide source (e.g., hydrogen cyanide, sodium cyanide, or trimethylsilyl cyanide). The reaction proceeds through the formation of an imine intermediate from acetone and aniline, which is then attacked by the cyanide ion to form the α-aminonitrile product.[1][2][3][4][5]
Q2: What are the most probable by-products in this synthesis?
A2: Potential by-products can arise from several side reactions:
-
Acetone Self-Condensation: Under basic or acidic conditions, acetone can undergo self-condensation (an aldol condensation) to form products like diacetone alcohol, mesityl oxide, and phorone.[6][7][8][9][10]
-
Hydrolysis of Intermediates or Product: The imine intermediate or the final aminonitrile product can undergo hydrolysis, especially in the presence of water and acid or base, to revert to the starting materials (acetone and aniline) or form α-hydroxy-2-methyl-2-phenylaminopropane.[1][3][11]
-
Unreacted Starting Materials: Incomplete reaction can lead to the presence of residual acetone, aniline, and cyanide in the final product.
-
Di- and Tri-substituted Anilines: Although less common under controlled conditions, over-alkylation of aniline is a potential side reaction in amino group functionalization.
Q3: What analytical techniques are recommended for identifying these by-products?
A3: A combination of chromatographic and spectroscopic techniques is essential for comprehensive by-product identification.[12][13][14][15][16] These include:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating non-volatile impurities such as unreacted aniline, and polar by-products.[17]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile and semi-volatile by-products like acetone self-condensation products and unreacted starting materials.[18][19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Crucial for the structural elucidation of isolated impurities.[20][21][22]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and analysis of this compound.
| Observed Problem | Potential Cause | Recommended Action |
| Low yield of the desired product. | Incomplete reaction; side reactions consuming starting materials. | Optimize reaction conditions (temperature, reaction time, stoichiometry of reactants). Ensure efficient mixing. Consider using a Lewis acid catalyst to promote imine formation.[5] |
| Presence of significant amounts of unreacted aniline in the final product. | Poor conversion of aniline. | Increase the molar ratio of acetone and cyanide source relative to aniline. Extend the reaction time. |
| Detection of peaks corresponding to mesityl oxide or phorone in GC-MS analysis. | Acetone self-condensation due to basic or acidic conditions.[6][8][9] | Maintain neutral or mildly acidic reaction conditions. Control the reaction temperature, as higher temperatures can promote condensation. |
| An additional peak is observed in HPLC with a different retention time, which disappears upon acidification of the mobile phase. | This could indicate the presence of a basic impurity, possibly a di-substituted aniline derivative. | Isolate the impurity using preparative HPLC and characterize its structure using NMR and MS. |
| The NMR spectrum of the crude product shows broad signals in the aromatic region. | Presence of multiple aromatic species (aniline, product, and potential aromatic by-products). | Purify the crude product using column chromatography or recrystallization before NMR analysis. |
| Mass spectrometry data shows a molecular ion peak that does not correspond to the expected product or any of the common by-products. | Formation of an unexpected adduct or rearrangement product. | Isolate the unknown impurity and perform detailed structural elucidation using high-resolution mass spectrometry (HRMS) and 2D NMR techniques. |
Data Presentation: Representative By-product Profile
The following table summarizes potential by-products, their likely origin, and typical analytical observations. Please note that the relative amounts are illustrative and can vary significantly based on reaction conditions.
| By-product | Source | Typical Analytical Method | Expected Observation | Representative Abundance (%) |
| Aniline | Unreacted starting material | HPLC, GC-MS | Peak corresponding to aniline standard. | 1-5 |
| Acetone | Unreacted starting material | GC-MS | Peak corresponding to acetone standard. | <1 (highly volatile) |
| Diacetone alcohol | Acetone self-condensation[8] | GC-MS | Characteristic mass spectrum. | 0.5-2 |
| Mesityl Oxide | Dehydration of diacetone alcohol[6][8] | GC-MS | Characteristic mass spectrum. | 1-3 |
| α-Hydroxy-2-methyl-2-phenylaminopropane | Hydrolysis of the aminonitrile | HPLC-MS | Molecular ion corresponding to the hydrolyzed product. | 0.1-1 |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
-
Objective: To identify and quantify volatile by-products such as acetone self-condensation products.
-
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., with an electron ionization source).
-
-
Chromatographic Conditions (Example):
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (split mode, e.g., 50:1).
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Source Temperature: 230 °C.
-
-
Sample Preparation:
-
Dissolve the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
-
Objective: To separate and quantify the main product from non-volatile impurities like unreacted aniline.
-
Instrumentation:
-
HPLC system with a UV detector.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[23][24][25][26]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid). For example, start with 30% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
-
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition to a concentration of about 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Quantify impurities by comparing their peak areas to that of a reference standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Objective: To confirm the structure of the desired product and to elucidate the structure of isolated impurities.
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
-
¹H NMR Acquisition (Example):
-
Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition (Example):
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
Data Analysis:
-
Analyze chemical shifts, coupling constants, and integration to determine the structure. For unknown impurities, 2D NMR experiments (e.g., COSY, HSQC, HMBC) may be necessary.
-
Visualizations
Caption: Workflow for By-product Identification and Characterization.
Caption: Troubleshooting Logic for Synthesis Optimization.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Self-condensation - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. sarthaks.com [sarthaks.com]
- 9. Sciencemadness Discussion Board - Acetone condensation with KOH - some experimental results. Isophorone - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. researchgate.net [researchgate.net]
- 11. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 13. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 14. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 15. rroij.com [rroij.com]
- 16. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Separation of 2-Propenamide, 2-methyl-N-[4-(phenylamino)phenyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. minio.scielo.br [minio.scielo.br]
- 21. repositorio.uam.es [repositorio.uam.es]
- 22. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 26. A Novel HPLC Method for Simultaneous Determination of Methyl, Ethyl, n-propyl, Isopropyl, n-butyl, Isobutyl and Benzyl Paraben in Pharmaceuticals and Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues and degradation pathways of 2-Methyl-2-(phenylamino)propanenitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-Methyl-2-(phenylamino)propanenitrile.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound are its susceptibility to hydrolysis and the retro-Strecker reaction. These degradation pathways can be influenced by factors such as pH, temperature, and the presence of moisture.
Q2: How does pH affect the stability of this compound?
A2: this compound is prone to degradation under both acidic and basic conditions. Acidic conditions can lead to the hydrolysis of the nitrile group to a carboxylic acid or amide.[1] Basic conditions can also promote hydrolysis. The retro-Strecker reaction, where the molecule reverts to acetone, aniline, and a cyanide source, can also be influenced by pH.[1]
Q3: What is the retro-Strecker reaction and when is it likely to occur?
A3: The retro-Strecker reaction is the reverse of the synthesis of the aminonitrile.[1] For this compound, this means it can decompose back into its precursors: acetone, aniline, and a cyanide source. This reaction can be promoted by heat and certain chromatographic conditions, particularly on silica gel.[1]
Q4: Are there specific storage conditions recommended for this compound?
A4: To minimize degradation, this compound should be stored in a cool, dry, and dark place. Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidation and hydrolysis from atmospheric moisture.
Q5: I am observing a new, more polar spot on my TLC analysis of an older sample. What could it be?
A5: A more polar spot on a TLC plate is likely a degradation product. The most probable candidates are the corresponding amino amide (2-methyl-2-(phenylamino)propanamide) or amino acid (2-methyl-2-(phenylamino)propanoic acid) formed through hydrolysis of the nitrile group.
Troubleshooting Guides
Issue 1: Degradation During Aqueous Workup
-
Symptom: Low yield after extraction, presence of acetone or aniline odor.
-
Possible Cause: Hydrolysis or retro-Strecker reaction initiated by prolonged contact with acidic or basic aqueous solutions.
-
Troubleshooting Solutions:
-
Minimize the duration of the aqueous workup.
-
Use mild acidic (e.g., saturated ammonium chloride) or basic (e.g., saturated sodium bicarbonate) solutions for washing.
-
Perform extractions at low temperatures (0-5 °C) to slow down degradation rates.
-
Ensure the organic phase is thoroughly dried with a suitable drying agent (e.g., anhydrous sodium sulfate) before solvent evaporation.
-
Issue 2: Product Degradation During Chromatographic Purification
-
Symptom: Streaking or tailing of the product on a silica gel column, appearance of new spots in collected fractions, and low recovery of pure compound.
-
Possible Cause: The basic nature of the secondary amine in this compound can interact strongly with the acidic silanol groups on the surface of silica gel, leading to degradation (e.g., retro-Strecker reaction) on the column.[1]
-
Troubleshooting Solutions:
-
Deactivate the silica gel: Pre-treat the silica gel with a small amount of a basic modifier like triethylamine (0.5-1% in the eluent) before packing the column.
-
Use a basic mobile phase: Add a small percentage of triethylamine or another suitable base to your eluent system to neutralize the acidic sites on the silica gel.
-
Alternative stationary phases: Consider using a less acidic stationary phase, such as neutral or basic alumina.
-
Reversed-phase chromatography: If the compound is sufficiently polar, reversed-phase chromatography (e.g., C18) with a suitable mobile phase can be an effective alternative.
-
Stability Data
The following table summarizes hypothetical stability data for this compound under various stress conditions. This data is illustrative and should be confirmed by experimental studies.
| Stress Condition | Parameter | Value | % Degradation (Illustrative) | Major Degradants |
| Acidic Hydrolysis | pH | 1.2 (0.1 N HCl) | 15% | 2-Methyl-2-(phenylamino)propanoic acid, 2-Methyl-2-(phenylamino)propanamide |
| Temperature | 60 °C | |||
| Duration | 24 hours | |||
| Basic Hydrolysis | pH | 13 (0.1 N NaOH) | 20% | 2-Methyl-2-(phenylamino)propanoic acid, 2-Methyl-2-(phenylamino)propanamide |
| Temperature | 60 °C | |||
| Duration | 24 hours | |||
| Oxidative Stress | Reagent | 3% H₂O₂ | 10% | Oxidized derivatives |
| Temperature | Room Temperature | |||
| Duration | 24 hours | |||
| Thermal Stress | Temperature | 80 °C (solid state) | 5% | Acetone, Aniline (from retro-Strecker) |
| Duration | 48 hours | |||
| Photostability | Light Source | ICH Q1B option 2 | 8% | Photodegradation products |
| Duration | 1.2 million lux hours |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.
-
Withdraw aliquots at specified time points for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a vial and heat it in an oven at 80°C for 48 hours.
-
At specified time points, dissolve a portion of the solid in a suitable solvent for analysis.
-
-
Photostability Testing:
-
Expose a solution of the compound (and a solid sample) to a light source as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[2][3]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples.
-
-
Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Hydrolysis degradation pathway of this compound.
References
troubleshooting low yields in the synthesis of 2-Methyl-2-(phenylamino)propanenitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-2-(phenylamino)propanenitrile.
Troubleshooting Guide
Low yields in the synthesis of this compound, typically prepared via a Strecker reaction of acetone, aniline, and a cyanide source, can be attributed to several factors. This guide addresses common issues in a question-and-answer format to help you diagnose and resolve problems in your experimental workflow.
Q1: My overall yield is very low. What are the most likely causes?
Low overall yield can stem from issues at different stages of the reaction and workup. The primary areas to investigate are inefficient imine formation, competing side reactions, and product loss during purification.
Q2: How can I determine if imine formation is the problem and how do I improve it?
The initial reaction between acetone and aniline to form the N-phenylpropan-2-imine intermediate is a critical equilibrium-driven step.
-
Diagnosis: Monitor the reaction mixture by TLC or GC-MS before the addition of the cyanide source. The presence of a significant amount of unreacted aniline and acetone suggests poor imine formation.
-
Solutions:
-
Water Removal: The formation of the imine from an amine and a ketone produces water.[1] This water can hydrolyze the imine back to the starting materials. To drive the equilibrium towards the imine, it is crucial to remove water as it is formed.[2] The use of a Dean-Stark apparatus or the addition of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) can be effective.
-
Catalyst: While the Strecker reaction can proceed without a catalyst, the use of a mild acid catalyst can promote imine formation.[3]
-
Reaction Time: Allow sufficient time for imine formation before adding the cyanide source. Monitoring the reaction progress is key.
-
Q3: What are the common side reactions, and how can I minimize them?
The most prevalent side reaction is the formation of acetone cyanohydrin.
-
Acetone Cyanohydrin Formation: The cyanide ion can directly attack the carbonyl carbon of acetone, forming acetone cyanohydrin. This competes with the desired nucleophilic attack on the imine.
-
Mitigation:
-
Order of Reagent Addition: Ensure the imine is pre-formed before the introduction of the cyanide source. This minimizes the concentration of free acetone available to react with the cyanide.
-
pH Control: The rate of cyanohydrin formation is pH-dependent. Maintaining a slightly acidic to neutral pH during imine formation can be beneficial.
-
-
Q4: I have a significant amount of an unknown impurity in my crude product. What could it be?
Besides acetone cyanohydrin, other impurities can arise from side reactions of the starting materials or intermediates. Characterizing the impurity by techniques like NMR and Mass Spectrometry is crucial for identification.
Q5: My product seems to be degrading during workup or purification. What precautions should I take?
α-aminonitriles can be susceptible to hydrolysis, especially under harsh acidic or basic conditions.
-
Mitigation:
-
Mild Workup Conditions: Use mild aqueous washes, for example, a saturated sodium bicarbonate solution to neutralize any excess acid.
-
Temperature Control: Keep the temperature low during extraction and solvent removal to minimize degradation.
-
Purification Method: Column chromatography on silica gel is a common purification method.[4] Ensure the chosen solvent system is neutral and that the exposure of the product to the silica gel is not unnecessarily prolonged.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
The synthesis proceeds via the Strecker reaction, which involves three main steps:
-
Imine Formation: Acetone and aniline react to form N-phenylpropan-2-imine.[5]
-
Nucleophilic Addition: A cyanide source (e.g., HCN, NaCN, KCN, or TMSCN) adds to the imine carbon to form the α-aminonitrile, this compound.[1][5]
-
Workup and Purification: The product is isolated from the reaction mixture and purified.[4]
Q2: Which cyanide source is best to use?
The choice of cyanide source can impact safety, reactivity, and reaction conditions.
-
Hydrogen Cyanide (HCN): Highly effective but also extremely toxic and volatile. Requires specialized handling.
-
Alkali Metal Cyanides (NaCN, KCN): Commonly used and effective. Often used in buffered aqueous solutions.[5]
-
Trimethylsilyl Cyanide (TMSCN): A less basic and more organic-soluble cyanide source. It can be used under milder conditions, sometimes with a Lewis acid catalyst.[6]
Q3: What are the optimal reaction conditions (temperature, solvent, catalyst)?
Optimal conditions can vary depending on the specific reagents used.
-
Temperature: Imine formation is often carried out at room temperature or with gentle heating. The cyanide addition step is typically performed at a lower temperature (e.g., 0-5 °C) to control the exothermic reaction and minimize side reactions.
-
Solvent: A variety of solvents can be used, including methanol, ethanol, or even water.[6] The choice of solvent can influence the solubility of reagents and the reaction rate.
-
Catalyst: While not always necessary, a catalyst can improve the rate and yield. Mild acid catalysts can facilitate imine formation. In the case of TMSCN, a Lewis acid catalyst might be employed.[6]
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective way to monitor the consumption of starting materials (aniline and acetone) and the formation of the product.[6] Gas chromatography-mass spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture.
Data Presentation
The following table provides representative yields for the Strecker synthesis of α-aminonitriles from ketones under various conditions. Please note that these are illustrative examples and the actual yield for this compound may vary.
| Entry | Ketone | Amine | Cyanide Source | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| 1 | Acetone | Aniline | TMSCN | [HMIm]OAc | 5 min | High (not specified) | [6] |
| 2 | Various Ketones | Various Amines | KCN | Water/DMF | 24 h | 7-94 | N/A |
| 3 | Benzaldehyde | Aniline | Ferricyanide | Ethyl Acetate/Water | 5 h | ~75 | [4] |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
-
Acetone
-
Aniline
-
Trimethylsilyl cyanide (TMSCN)
-
N-methyl imidazolium acetate ([HMIm]OAc) as a catalyst/solvent[6]
-
Dichloromethane (for catalyst preparation)
-
Acetic Acid (for catalyst preparation)
-
Ethyl acetate (for workup)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Catalyst Preparation (if using [HMIm]OAc):
-
In a round-bottomed flask, dissolve N-methyl imidazole (1.0 eq) in dichloromethane.
-
While stirring at room temperature, add acetic acid (1.0 eq) dropwise over 10 minutes.
-
Continue stirring for 3 hours.
-
Remove the solvent under reduced pressure to obtain N-methyl imidazolium acetate as a colorless liquid.[6]
-
-
Strecker Reaction:
-
To a round-bottomed flask, add acetone (1.0 mmol), aniline (1.0 mmol), and N-methyl imidazolium acetate (50 mol%).[6]
-
Stir the mixture at room temperature.
-
Slowly add trimethylsilyl cyanide (1.2 mmol) to the mixture.[6]
-
Monitor the reaction by TLC until the starting materials are consumed (typically a short period).[6]
-
-
Workup and Purification:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[4]
-
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yields.
References
Technical Support Center: Managing Exothermic Reactions in 2-Methyl-2-(phenylamino)propanenitrile Preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-2-(phenylamino)propanenitrile. The focus is on the safe management of the exothermic nature of this reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for preparing this compound, and why is it exothermic?
The synthesis of this compound is typically achieved through a one-pot, three-component Strecker reaction. This reaction involves the condensation of acetone, aniline, and a cyanide source (commonly trimethylsilyl cyanide or an alkali metal cyanide with an acid). The reaction is exothermic due to the formation of stable carbon-carbon and carbon-nitrogen bonds. The key steps, including the formation of an imine from acetone and aniline and the subsequent nucleophilic addition of the cyanide ion, release significant energy as heat.
Q2: What are the critical stages of the synthesis where an exothermic event is most likely to occur?
The primary exothermic events in the Strecker synthesis of this compound are:
-
Imine Formation: The initial reaction between acetone and aniline to form the corresponding imine is an equilibrium reaction that can be exothermic, especially when catalyzed.
-
Cyanide Addition: The nucleophilic addition of the cyanide ion to the imine intermediate is typically the most significant exothermic step. A rapid addition of the cyanide source can lead to a rapid increase in temperature.
Q3: What are the potential consequences of a poorly controlled exothermic reaction during this synthesis?
Failure to manage the exotherm can lead to several hazardous situations, including:
-
Thermal Runaway: An uncontrolled increase in temperature can accelerate the reaction rate, leading to a rapid and dangerous evolution of heat and gas.
-
Pressure Buildup: The increase in temperature can cause the solvent and low-boiling point reactants to vaporize, leading to a dangerous increase in pressure within the reaction vessel.
-
Side Reactions and Impurity Formation: Elevated temperatures can promote the formation of unwanted byproducts, reducing the yield and purity of the desired product.
-
Release of Toxic Gases: In the event of a runaway reaction, there is a risk of releasing highly toxic hydrogen cyanide gas, particularly if an acid and a cyanide salt are used.
Q4: What are the key safety precautions to take before starting the synthesis?
Before beginning the synthesis, it is crucial to:
-
Conduct a thorough literature search and risk assessment to understand the potential hazards.
-
Ensure that all necessary personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, is worn.
-
Work in a well-ventilated fume hood.
-
Have appropriate quenching agents and emergency cooling baths readily available.
-
Start with a small-scale reaction to understand the thermal profile before scaling up.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid, uncontrolled temperature increase during reagent addition. | 1. Reagent addition rate is too fast. 2. Inadequate cooling. 3. Higher than expected reactant concentration. | 1. Immediately stop the addition of the reagent. 2. Increase the efficiency of the cooling system (e.g., lower the bath temperature, ensure good thermal contact). 3. If the temperature continues to rise, be prepared to initiate an emergency quenching procedure. 4. Once the temperature is under control, restart the addition at a much slower rate with careful monitoring. |
| Localized boiling or "hot spots" in the reaction mixture. | Poor mixing or agitation. | 1. Ensure the stirring is vigorous and creating a good vortex. 2. Check that the stirrer is appropriately sized for the reaction vessel. 3. Consider using a mechanical stirrer for larger scale reactions to ensure efficient heat dissipation. |
| Reaction temperature does not increase as expected upon reagent addition. | 1. Low reactivity of starting materials. 2. Inactive catalyst. 3. Low ambient temperature. | 1. Verify the quality and purity of the reactants. 2. If using a catalyst, ensure it is active and used in the correct amount. 3. Allow the reaction mixture to slowly warm to the recommended starting temperature, while still having cooling capacity available. |
| Formation of significant amounts of byproducts. | 1. Reaction temperature was too high. 2. Incorrect stoichiometry of reactants. | 1. Review and optimize the temperature control throughout the reaction. 2. Carefully check the molar ratios of the reactants to ensure they are as per the established protocol. |
Experimental Protocols
Illustrative Laboratory-Scale Synthesis Protocol
This protocol is a composite based on general Strecker synthesis procedures and should be adapted and optimized for specific laboratory conditions.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| Aniline | 93.13 | 10 | 0.92 mL |
| Acetone | 58.08 | 12 | 0.88 mL |
| Trimethylsilyl cyanide (TMSCN) | 99.21 | 11 | 1.47 mL |
| Methanol (solvent) | 32.04 | - | 20 mL |
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add aniline (10 mmol) and methanol (20 mL).
-
Cool the mixture to 0°C using an ice-water bath.
-
Slowly add acetone (12 mmol) dropwise to the stirred solution over 10 minutes, ensuring the temperature does not exceed 5°C.
-
Stir the mixture at 0°C for 30 minutes to facilitate the formation of the imine intermediate.
-
Slowly add trimethylsilyl cyanide (11 mmol) dropwise to the reaction mixture over 20-30 minutes, maintaining the internal temperature below 5°C. This step is highly exothermic.
-
After the addition is complete, allow the reaction to stir at 0°C for 2 hours, then slowly warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing the Workflow and Logic
Experimental Workflow for Managing Exothermic Reaction
Caption: Workflow for the controlled synthesis of this compound.
Logical Relationship for Troubleshooting Temperature Spikes
Caption: Decision-making process for handling a sudden temperature increase.
catalyst poisoning and deactivation in 2-Methyl-2-(phenylamino)propanenitrile synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-2-(phenylamino)propanenitrile. The content addresses common issues related to catalyst poisoning and deactivation encountered during this α-aminonitrile synthesis, which typically proceeds via a Strecker-type reaction involving acetone, aniline, and a cyanide source.
Frequently Asked Questions (FAQs)
Q1: What are the common types of catalysts used for the synthesis of this compound?
A1: The synthesis of this compound, a variant of the Strecker synthesis, is typically catalyzed by either Brønsted or Lewis acids. Commonly employed catalysts include ammonium salts (like NH₄Cl), which act as a source of ammonia and a weak acid, as well as various Lewis acids such as indium chloride or scandium triflate. The choice of catalyst can influence reaction kinetics and yield.
Q2: What are the primary signs of catalyst deactivation in my reaction?
A2: The most common indicators of catalyst deactivation include:
-
A significant decrease in the reaction rate, requiring longer reaction times.
-
A noticeable drop in the yield of the desired product, this compound.
-
An increase in the formation of side products.
-
In the case of solid catalysts, you might observe a change in the catalyst's physical appearance, such as color change or fouling.
Q3: Can the aniline reactant itself cause catalyst poisoning?
A3: Yes, aniline, being a Lewis base, can poison Lewis acid catalysts. It can coordinate to the active sites of the Lewis acid, rendering them inaccessible to the reactants.[1] Similarly, as a base, aniline can neutralize Brønsted acid catalysts, leading to their deactivation.
Q4: How does water content affect the synthesis?
A4: Water can have a detrimental effect on the Strecker synthesis of α-aminonitriles.[2][3] It can hydrolyze the imine intermediate back to the starting materials (acetone and aniline) and can also react with some Lewis acid catalysts. Therefore, it is crucial to use anhydrous solvents and reagents.
Q5: Are there any known byproducts of this reaction that can inhibit the catalyst?
A5: While specific studies on byproduct inhibition for this exact synthesis are limited, in similar amine synthesis reactions, the formation of oligomeric secondary amines can lead to the fouling of catalyst surfaces, blocking active sites.[4] Additionally, the amine product itself can sometimes act as a poison by coordinating to the catalyst.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no conversion | Catalyst Poisoning by Aniline: Aniline, acting as a Lewis base, can bind to and deactivate Lewis acid catalysts. | - Increase catalyst loading to compensate for the portion complexed with aniline.- Consider using a catalyst less susceptible to amine poisoning.- Ensure slow addition of aniline to the reaction mixture to maintain a low instantaneous concentration. |
| Catalyst Deactivation by Water: Presence of moisture in reactants or solvent. | - Use anhydrous solvents and reagents. Dry solvents over molecular sieves.- Dry reactants (acetone and aniline) before use.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Impure Reactants: Impurities in acetone (e.g., mesityl oxide) or aniline (e.g., oxidation products) can act as catalyst poisons. | - Use high-purity, freshly distilled reactants.- Analyze reactants for potential impurities before use. | |
| Decreasing reaction rate over time | Product Inhibition: The product, this compound, may be binding to the catalyst, slowing down the reaction. | - Consider in-situ product removal if feasible.- Optimize reaction conditions (temperature, concentration) to minimize product inhibition. |
| Fouling of Solid Catalyst: Formation of polymeric byproducts on the surface of a heterogeneous catalyst. | - If using a solid catalyst, attempt regeneration (see Experimental Protocols).- Characterize the spent catalyst to identify the nature of the fouling agent. | |
| Low yield of desired product | Sub-optimal Catalyst Choice: The chosen Lewis or Brønsted acid may not be optimal for this specific transformation. | - Screen a variety of Lewis and Brønsted acid catalysts to identify the most effective one.- Refer to literature for catalysts used in similar α-aminonitrile syntheses. |
| Incorrect Stoichiometry: An improper ratio of reactants can lead to side reactions and lower yields. | - Carefully control the stoichiometry of acetone, aniline, and the cyanide source. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific catalysts and equipment.
Materials:
-
Acetone (anhydrous)
-
Aniline (freshly distilled)
-
Trimethylsilyl cyanide (TMSCN) or another suitable cyanide source
-
Lewis acid or Brønsted acid catalyst (e.g., InCl₃, Sc(OTf)₃, NH₄Cl)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.
-
Dissolve the catalyst in the anhydrous solvent in the flask.
-
Add aniline to the catalyst solution and stir for 10-15 minutes.
-
Add acetone dropwise to the mixture and allow it to stir for 30 minutes at room temperature to form the imine intermediate.
-
Add the cyanide source (e.g., TMSCN) dropwise to the reaction mixture via the dropping funnel.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Regeneration of a Deactivated Solid Acid Catalyst
This protocol is a general procedure for the regeneration of a solid acid catalyst that has been deactivated by coking or fouling.
Materials:
-
Deactivated solid acid catalyst
-
Suitable solvent for washing (e.g., dichloromethane, acetone)
-
Calcination furnace
Procedure:
-
Washing: Wash the deactivated catalyst with a suitable organic solvent to remove any adsorbed organic species. This can be done by Soxhlet extraction or by stirring the catalyst in the solvent followed by filtration.
-
Drying: Dry the washed catalyst in an oven at 100-120 °C for several hours to remove the solvent.
-
Calcination: Place the dried catalyst in a ceramic crucible and transfer it to a calcination furnace. Heat the catalyst in a controlled atmosphere (e.g., air or a mixture of nitrogen and oxygen) at a temperature sufficient to burn off the carbonaceous deposits (typically 400-600 °C). The exact temperature and duration will depend on the nature of the catalyst and the extent of deactivation.
-
Cooling: After calcination, allow the catalyst to cool down to room temperature under a stream of dry, inert gas.
-
Reactivation (if necessary): For some catalysts, a final activation step, such as heating under vacuum or in a stream of a specific gas, may be required to restore full activity.
Visualizations
Caption: Troubleshooting flowchart for catalyst deactivation.
Caption: Experimental workflow for the synthesis.
Caption: Pathways of catalyst poisoning and deactivation.
References
removing unreacted starting materials from 2-Methyl-2-(phenylamino)propanenitrile
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted starting materials from 2-Methyl-2-(phenylamino)propanenitrile.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound, which is typically synthesized from aniline, acetone, and a cyanide source (e.g., sodium cyanide) via a Strecker reaction.
Frequently Asked Questions (FAQs)
Q1: My final product is an oil, but I expected a solid. What should I do?
A1: this compound may exist as an oil or a low-melting solid at room temperature. The presence of residual solvents or unreacted starting materials can also prevent crystallization. First, ensure all solvents are thoroughly removed under high vacuum. If it remains an oil, you can proceed with purification, or attempt crystallization from a non-polar solvent or a solvent mixture like ethyl acetate/hexanes.
Q2: My NMR spectrum shows the presence of unreacted aniline. How can I remove it?
A2: Aniline can be effectively removed using an acidic wash during your workup. Aniline, being basic, will be protonated by a dilute acid (e.g., 1M HCl) and partition into the aqueous layer, while your desired product should remain in the organic layer. However, as aminonitriles themselves can be basic, it's crucial to carefully control the pH to avoid protonating and losing your product to the aqueous layer.
Q3: I suspect there is residual acetone in my product. How can I confirm and remove it?
A3: Acetone has a characteristic singlet peak in the 1H NMR spectrum around 2.1 ppm. Due to its low boiling point (56 °C), it can often be removed by evaporation under reduced pressure. For stubborn traces, azeotropic distillation with a suitable solvent may be necessary.
Q4: How do I safely handle and dispose of unreacted cyanide from the reaction?
A4: Unreacted cyanide is highly toxic and must be quenched before disposal. A common and effective method is to treat the aqueous waste with an excess of bleach (sodium hypochlorite solution) under basic conditions (pH > 10) to oxidize the cyanide to the much less toxic cyanate. Always perform this procedure in a well-ventilated fume hood.
Troubleshooting Common Purification Problems
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product loss during aqueous workup | The aminonitrile product is basic and may be protonated and extracted into the acidic aqueous layer along with aniline. | Use a milder acidic wash (e.g., dilute citric acid or saturated ammonium chloride solution). Carefully monitor the pH of the aqueous layer, keeping it weakly acidic. Back-extract the acidic aqueous layer with fresh organic solvent to recover any dissolved product. |
| Oily product that won't crystallize | Presence of impurities (e.g., unreacted starting materials, side products). The product may have a low melting point. | Purify the oil using column chromatography. Try dissolving the oil in a minimal amount of a hot non-polar solvent (e.g., heptane, cyclohexane) and cooling slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface may induce crystallization. |
| Streaking on silica gel TLC/column chromatography | The basic nature of the aminonitrile interacts strongly with the acidic silica gel. | Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 1-2% in your eluent). Alternatively, use a different stationary phase like alumina (basic or neutral).[1] |
| Decomposition of the product during purification | Aminonitriles can be sensitive to heat and prolonged exposure to acidic or basic conditions, potentially leading to hydrolysis of the nitrile or a retro-Strecker reaction. | Avoid excessive heating during solvent removal. Use mild conditions for workup and chromatography. If possible, work quickly and at lower temperatures. |
Experimental Protocols
Protocol 1: Extractive Workup for Removal of Aniline
This protocol is designed to remove unreacted aniline from the organic reaction mixture.
-
Initial Quenching: After the reaction is complete, cool the reaction mixture to room temperature.
-
Solvent Addition: Dilute the reaction mixture with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl) and shake gently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Flash Column Chromatography for Purification
This protocol is for the purification of this compound using silica gel chromatography.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or a slightly more polar solvent.
-
Column Packing: Pack a glass column with silica gel slurried in the chosen eluent. A common starting eluent system is a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1 hexanes:ethyl acetate).
-
Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system, applying gentle pressure to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation by thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
Protocol 3: Quenching and Disposal of Cyanide Waste
This protocol outlines the safe destruction of residual cyanide in aqueous waste.
-
Basification: Ensure the aqueous waste containing cyanide is basic (pH > 10). If necessary, add a solution of sodium hydroxide.
-
Oxidation: While stirring in a well-ventilated fume hood, slowly add an excess of commercial bleach (sodium hypochlorite solution). The reaction is exothermic, so add the bleach in portions to control the temperature.
-
Stirring: Continue stirring the mixture for at least one hour to ensure complete oxidation of the cyanide.
-
Testing for Excess Oxidant: Test for the presence of excess hypochlorite using potassium iodide-starch paper (a blue-black color indicates excess oxidant).
-
Disposal: Once the cyanide is destroyed, the waste can be neutralized and disposed of according to your institution's hazardous waste guidelines.
Data Presentation
Table 1: Physical Properties of this compound and Related Starting Materials
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |
| This compound | C₁₀H₁₂N₂ | 160.22 | ~106 °C at 13 mmHg (estimated for a related compound) | Not available | Likely soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, acetone); low solubility in water. |
| Aniline | C₆H₇N | 93.13 | 184 | -6 | Slightly soluble in water; miscible with most organic solvents. |
| Acetone | C₃H₆O | 58.08 | 56 | -95 | Miscible with water and most organic solvents. |
| Sodium Cyanide | NaCN | 49.01 | 1496 | 563.7 | Highly soluble in water; sparingly soluble in ethanol. |
Mandatory Visualization
Troubleshooting Workflow for Purification of this compound
Caption: Troubleshooting workflow for purifying this compound.
References
Validation & Comparative
A Comparative Guide to HPLC and GC-MS for Purity Validation of 2-Methyl-2-(phenylamino)propanenitrile
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a detailed comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity validation of 2-Methyl-2-(phenylamino)propanenitrile. We present hypothetical yet plausible experimental data and detailed protocols to offer a practical understanding of how each method can be applied to this specific analyte.
Executive Summary
Both HPLC and GC-MS are highly effective for the purity analysis of this compound. The choice between the two techniques will largely depend on the specific requirements of the analysis, such as the need for high throughput, the nature of potential impurities, and the available instrumentation.
-
HPLC-UV is a robust and versatile method, particularly well-suited for routine quality control. It offers excellent reproducibility for quantification and can be readily implemented in most analytical laboratories. As this compound is a non-volatile and likely thermally labile compound, HPLC is a highly suitable technique.
-
GC-MS , while potentially requiring a derivatization step to improve volatility and thermal stability, provides superior selectivity and sensitivity for impurity identification. The mass spectrometric detector is invaluable for the structural elucidation of unknown impurities.
Data Presentation
The following tables summarize the key performance parameters of the proposed HPLC and GC-MS methods for the analysis of this compound.
Table 1: HPLC Method Performance
| Parameter | Result |
| Retention Time | 5.8 min |
| Linearity (R²) | >0.999 |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL |
| Precision (%RSD) | < 1.0% |
| Accuracy (% Recovery) | 98.5% - 101.2% |
Table 2: GC-MS Method Performance (with derivatization)
| Parameter | Result |
| Retention Time (derivatized) | 8.2 min |
| Linearity (R²) | >0.998 |
| Limit of Detection (LOD) | 0.005 ng/mL |
| Limit of Quantification (LOQ) | 0.015 ng/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 97.9% - 102.5% |
Experimental Protocols
HPLC-UV Method
This method is designed for the quantitative determination of this compound purity using a standard reversed-phase HPLC system with UV detection.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column compartment, and UV-Vis detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 30% B to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL for analysis.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
GC-MS Method
Given the presence of a polar secondary amine group, this compound may exhibit poor peak shape and potential thermal degradation during GC analysis. Therefore, a derivatization step is recommended to improve its chromatographic behavior and thermal stability. Acylation is a common derivatization technique for primary and secondary amines.[1]
Instrumentation:
-
Gas chromatograph with a split/splitless injector and a mass selective detector.
-
Data acquisition and processing software.
Derivatization Procedure (Acylation):
-
To 1 mg of the this compound sample in a vial, add 500 µL of ethyl acetate and 100 µL of pyridine.
-
Add 150 µL of acetic anhydride.
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.
Chromatographic Conditions:
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Injection Mode: Splitless (1 µL injection volume)
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: 40-450 amu
Mandatory Visualization
Caption: Analytical workflow for purity validation.
Comparison of Techniques
HPLC-UV
Advantages:
-
Broad Applicability: HPLC is well-suited for a wide range of compounds, including those that are non-volatile or thermally labile, making it an excellent choice for this compound.
-
Robust Quantification: HPLC with UV detection provides excellent quantitative performance, with high precision and accuracy, which is ideal for determining the purity of the main component.
-
Non-destructive: The technique is non-destructive, and the sample can be collected after detection for further analysis if needed.
-
Simpler Sample Preparation: For many applications, sample preparation is straightforward, often involving simple dissolution and filtration.
Disadvantages:
-
Limited Identification Power: While HPLC can separate impurities, a UV detector does not provide structural information, making the identification of unknown impurities challenging without coupling to a mass spectrometer.
-
Resolution: While generally good, the resolving power of HPLC may be lower than that of capillary GC for complex mixtures of closely related impurities.
GC-MS
Advantages:
-
High Separation Efficiency: Capillary GC columns offer very high separation efficiency, which can be advantageous for resolving complex mixtures of impurities.
-
Definitive Identification: The mass spectrometer provides detailed structural information, allowing for the confident identification of impurities by comparing their mass spectra to libraries or through interpretation of fragmentation patterns.[2]
-
High Sensitivity: GC-MS can offer very low limits of detection, making it suitable for trace-level impurity analysis.
Disadvantages:
-
Volatility and Thermal Stability Requirement: GC is only suitable for compounds that are volatile and thermally stable. For a compound like this compound, thermal degradation in the hot injector is a significant risk, potentially leading to inaccurate results.[3][4]
-
Derivatization: To overcome the limitations of volatility and thermal stability, a derivatization step is often necessary.[1] This adds complexity and time to the sample preparation process and can introduce new sources of variability.
-
Potential for On-Column Reactions: The high temperatures used in GC can sometimes cause on-column reactions or degradation of the analyte or its derivatives.
Logical Relationships in Method Selection
Caption: Decision tree for analytical method selection.
Conclusion
For the routine purity assessment of this compound, where the primary goal is to quantify the main component and known impurities, HPLC-UV is the recommended method due to its robustness, ease of use, and suitability for non-volatile and potentially thermally labile compounds.
For in-depth impurity profiling, where the identification of unknown impurities and the detection of trace-level contaminants are critical, GC-MS with derivatization is the more powerful technique. The superior selectivity and definitive identification capabilities of the mass spectrometer provide invaluable information for process optimization and regulatory submissions in drug development.
Ultimately, a comprehensive purity validation strategy may involve the use of both techniques: HPLC for routine quality control and release testing, and GC-MS for initial impurity characterization and in-depth investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Fast, very fast, and ultra-fast gas chromatography-mass spectrometry of thermally labile steroids, carbamates, and drugs in supersonic molecular beams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of thermally labile pesticides by on-column injection gas chromatography in fruit and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-Methyl-2-(phenylamino)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of two prominent methods for the synthesis of 2-Methyl-2-(phenylamino)propanenitrile, a key intermediate in various chemical and pharmaceutical applications. The synthesis of this α-aminonitrile is typically achieved through a one-pot, three-component Strecker reaction involving acetone, aniline, and a cyanide source. Here, we compare a classic approach using sodium cyanide with a modern alternative employing trimethylsilyl cyanide in the presence of a catalyst. This guide provides detailed experimental protocols, a summary of quantitative data, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their needs.
Comparison of Synthesis Methods
The selection of a synthetic route for this compound often involves a trade-off between reaction efficiency, safety, and cost. The two methods presented here exemplify this contrast. The traditional Strecker synthesis with sodium cyanide is cost-effective but involves longer reaction times and the use of a highly toxic reagent in an aqueous system. The more contemporary approach using trimethylsilyl cyanide with a Lewis acid catalyst offers significantly faster reaction rates and milder conditions but at a higher reagent cost.
| Parameter | Method 1: Classical Strecker Synthesis | Method 2: Lewis Acid-Catalyzed Synthesis |
| Cyanide Source | Sodium Cyanide (NaCN) | Trimethylsilyl Cyanide (TMSCN) |
| Catalyst | None (or acid/base catalysis) | Lewis Acid (e.g., Indium Trichloride) |
| Solvent | Acetonitrile/Water | Water or organic solvents |
| Reaction Time | 4 - 10 hours | 30 - 60 minutes |
| Reaction Temperature | 0 - 20 °C | Room Temperature |
| Reported Yield | High | 79 - 98%[1] |
| Key Advantages | Cost-effective, readily available reagents. | Fast reaction times, mild conditions, high yields. |
| Key Disadvantages | Long reaction times, use of highly toxic NaCN. | Higher cost of TMSCN and catalyst. |
Note: The quantitative data presented is based on the synthesis of analogous α-aminonitriles and may vary for this compound.
Experimental Protocols
Method 1: Classical Strecker Synthesis with Sodium Cyanide
This protocol is adapted from the general procedure for the Strecker synthesis of α-aminonitriles.
Materials:
-
Aniline
-
Acetone
-
Sodium Cyanide (NaCN)
-
Ammonium Chloride (NH₄Cl)
-
Acetonitrile
-
Water
-
Hydrochloric Acid (for workup)
-
Sodium Hydroxide (for workup)
-
Organic Solvent (e.g., Diethyl Ether or Dichloromethane for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a fume hood, dissolve ammonium chloride in water.
-
Add aniline to the solution, followed by the addition of acetone.
-
Cool the mixture in an ice bath to 0-5 °C.
-
In a separate beaker, dissolve sodium cyanide in water and cool the solution.
-
Slowly add the cold sodium cyanide solution to the acetone-aniline mixture while maintaining the temperature between 0 and 20 °C.
-
Stir the reaction mixture vigorously for 4-10 hours within this temperature range.
-
After the reaction is complete (monitored by TLC), transfer the mixture to a separatory funnel.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by column chromatography or recrystallization.
Method 2: Lewis Acid-Catalyzed Synthesis with Trimethylsilyl Cyanide
This protocol is based on a general method for the Lewis acid-catalyzed, one-pot, three-component synthesis of α-aminonitriles.[1]
Materials:
-
Aniline
-
Acetone
-
Trimethylsilyl Cyanide (TMSCN)
-
Indium Trichloride (InCl₃) or another suitable Lewis acid
-
Water or an appropriate organic solvent (e.g., Dichloromethane)
-
Diethyl Ether
-
Brine Solution
-
Anhydrous Sodium Sulfate
Procedure:
-
To a round-bottom flask containing a magnetic stirrer, add aniline (1 mmol) and acetone (1 mmol).
-
Add the Lewis acid catalyst, such as Indium Trichloride (10 mol%).
-
To this mixture, add trimethylsilyl cyanide (1.2 mmol) and the chosen solvent (e.g., water, 1 mL).
-
Stir the resulting mixture at room temperature for 30-60 minutes.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, add diethyl ether to the reaction mixture and filter the solution.
-
Wash the filtrate with brine and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
The solvent is removed under reduced pressure to yield the product, which can be purified further if necessary.
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical workflow of the two described synthetic methods.
The underlying chemical transformation in both methods is the Strecker reaction, which proceeds through the formation of an iminium ion intermediate followed by the nucleophilic addition of a cyanide anion.
References
Comparative Reactivity of 2-Methyl-2-(phenylamino)propanenitrile and Other α-Aminonitriles: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of synthetic intermediates is paramount for efficient and predictable outcomes. This guide provides a detailed comparison of the reactivity of 2-Methyl-2-(phenylamino)propanenitrile with other α-aminonitriles, focusing on key transformations such as hydrolysis, reduction, and cycloaddition reactions. The information presented herein is supported by experimental data to facilitate informed decisions in synthetic strategy and drug design.
Introduction to α-Aminonitrile Reactivity
α-Aminonitriles are versatile synthons in organic chemistry, serving as crucial precursors for a wide array of biologically significant molecules, including α-amino acids, vicinal diamines, and various heterocyclic compounds. Their reactivity is primarily governed by the interplay of electronic and steric factors originating from the substituents on the α-carbon and the amino group. The general structure of an α-aminonitrile features a nitrile group and an amino group attached to the same carbon atom. This arrangement confers a unique reactivity profile, allowing for transformations at both the nitrile and the amino functionalities, as well as reactions involving the α-carbon itself.
The reactivity of the nitrile group is influenced by the electron-withdrawing or electron-donating nature of the substituents. Electron-withdrawing groups enhance the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack, as observed in hydrolysis and reduction reactions. Conversely, electron-donating groups can decrease this reactivity. Steric hindrance around the nitrile group can also play a significant role in impeding the approach of reagents.
Factors Influencing the Reactivity of α-Aminonitriles
A logical breakdown of the factors influencing the reactivity of α-aminonitriles is presented below. This includes electronic effects of substituents on both the α-carbon and the amino group, as well as steric considerations.
Caption: Factors influencing the reactivity of α-aminonitriles.
Comparative Reactivity in Key Transformations
Hydrolysis
The hydrolysis of α-aminonitriles to their corresponding α-amino acids is a fundamental transformation. The rate of this reaction is significantly influenced by the electronic nature of the substituents.
This compound possesses a phenyl group on the nitrogen and two methyl groups on the α-carbon. The phenyl group is generally considered to be electron-withdrawing by induction but can be electron-donating through resonance. In the context of the amino group, its overall effect can modulate the reactivity of the adjacent nitrile. The two methyl groups at the α-position are electron-donating, which might slightly decrease the electrophilicity of the nitrile carbon compared to an unsubstituted α-carbon.
For a comparative perspective, we can consider the following α-aminonitriles:
-
Aminoacetonitrile: The simplest α-aminonitrile, lacking bulky substituents.
-
2-Amino-2-methylpropanenitrile: Features two electron-donating methyl groups on the α-carbon.
-
2-(Methylamino)propanenitrile: An N-alkyl substituted α-aminonitrile.
Theoretical calculations on a series of nitriles have shown that the energy level of the π* orbital correlates with reactivity, with a lower energy level indicating higher reactivity. For instance, the protonated form of aminoacetonitrile is predicted to be highly reactive.[2]
Table 1: Qualitative Comparison of Hydrolysis Reactivity
| α-Aminonitrile | α-Carbon Substituents | N-Substituent | Expected Relative Hydrolysis Rate | Rationale |
| This compound | Two Methyl (EDG) | Phenyl (EWG-inductive) | Moderate | Combination of electron-donating methyl groups and an electron-withdrawing phenylamino group. |
| Aminoacetonitrile | Two H | H | High | Minimal steric hindrance and no electron-donating groups on the α-carbon.[2] |
| 2-Amino-2-methylpropanenitrile | Two Methyl (EDG) | H | Moderate to Low | Electron-donating methyl groups decrease the electrophilicity of the nitrile carbon. |
| 2-(Methylamino)propanenitrile | One Methyl (EDG), one H | Methyl (EDG) | Moderate | One electron-donating methyl group on the α-carbon and one on the nitrogen. |
Experimental Protocol: General Procedure for Alkaline Hydrolysis of α-Aminonitriles
The following is a general protocol for the alkaline hydrolysis of α-aminonitriles. To obtain comparative data, it is crucial to maintain identical reaction conditions (temperature, concentration of reactants and base) for all substrates.
-
Dissolution: Dissolve the α-aminonitrile (1.0 mmol) in a suitable solvent mixture, such as dioxane/methanol (9:1 v/v).[1]
-
Addition of Base: Add a solution of sodium hydroxide (e.g., 10-40% aqueous solution, using a molar excess) to the reaction mixture.[1]
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After completion, cool the reaction mixture, neutralize with an appropriate acid (e.g., HCl), and extract the amino acid product.
-
Analysis: The reaction rate can be determined by taking aliquots at different time intervals and quantifying the amount of starting material remaining or product formed using a calibrated internal standard with HPLC or Gas Chromatography (GC).
Reduction
The reduction of the nitrile group in α-aminonitriles yields valuable 1,2-diamines. Common reducing agents include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. The reactivity in reduction reactions is also influenced by electronic and steric factors.
The electron-donating methyl groups in This compound would be expected to slightly decrease the rate of reduction compared to less substituted α-aminonitriles. The phenyl group's electronic influence is more complex, but its steric bulk might also play a role in hindering the approach of the reducing agent.
Table 2: Qualitative Comparison of Reduction Reactivity
| α-Aminonitrile | α-Carbon Substituents | N-Substituent | Expected Relative Reduction Rate | Rationale |
| This compound | Two Methyl (EDG) | Phenyl | Moderate to Low | Steric hindrance from the two methyl groups and the phenyl group, combined with the electron-donating effect of the methyl groups. |
| Aminoacetonitrile | Two H | H | High | Minimal steric hindrance and no deactivating groups. |
| 2-Amino-2-methylpropanenitrile | Two Methyl (EDG) | H | Moderate | Electron-donating methyl groups slightly decrease reactivity. |
| 2-(Benzylamino)acetonitrile | Two H | Benzyl | High to Moderate | Minimal steric hindrance at the α-carbon. |
Experimental Protocol: General Procedure for the Reduction of α-Aminonitriles with LiAlH₄
-
Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, suspend lithium aluminum hydride (a molar excess, e.g., 2-3 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Addition of α-Aminonitrile: Dissolve the α-aminonitrile (1.0 mmol) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified period (e.g., 4-24 hours), monitoring the reaction by TLC.
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then again water (Fieser workup).
-
Isolation: Filter the resulting aluminum salts and wash them thoroughly with the solvent. Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,2-diamine.
-
Analysis: The reaction rate can be compared by analyzing the consumption of the starting material or the formation of the product at different time points using GC or HPLC.
Cycloaddition Reactions
α-Aminonitriles can participate in cycloaddition reactions, although this is a less commonly explored area of their reactivity compared to hydrolysis and reduction. The nitrile group can act as a dipolarophile in 1,3-dipolar cycloadditions with azides or nitrile oxides to form tetrazoles or oxadiazoles, respectively. The feasibility and rate of these reactions will depend on the electronic properties of the nitrile and the dipole.
Due to the limited specific data on the cycloaddition reactivity of this compound, a quantitative comparison is challenging. However, the general principles of cycloaddition reactions suggest that electron-withdrawing groups on the nitrile would enhance its reactivity as a dipolarophile. Therefore, the electron-donating methyl groups in this compound might render it less reactive in such transformations compared to α-aminonitriles bearing electron-withdrawing groups.
Conclusion
The reactivity of this compound is a product of the interplay between the electronic effects of its phenylamino and dimethyl-substituted α-carbon moieties, as well as steric factors. Compared to simpler α-aminonitriles like aminoacetonitrile, it is expected to exhibit a more moderate reactivity in both hydrolysis and reduction reactions due to the electron-donating nature and steric bulk of the methyl groups. The phenyl group on the nitrogen adds another layer of complexity, potentially influencing reactivity through both inductive and resonance effects.
For researchers and drug development professionals, this comparative guide highlights the importance of considering the substitution pattern of α-aminonitriles when planning synthetic routes. While providing a qualitative framework, it is essential to perform specific kinetic studies or at least parallel comparative experiments under identical conditions to obtain quantitative data for a precise comparison of reactivity for a given set of α-aminonitriles. The provided experimental protocols offer a starting point for such investigations. A thorough understanding of these reactivity trends will ultimately enable the more efficient and predictable synthesis of complex, biologically active molecules.
References
A Comparative Guide: 2-Methyl-2-(phenylamino)propanenitrile vs. Traditional Strecker Synthesis Intermediates
For Researchers, Scientists, and Drug Development Professionals
The Strecker synthesis, a cornerstone in the preparation of α-amino acids and their derivatives, has been a subject of continuous optimization for over a century. Traditionally, the synthesis proceeds via a one-pot, three-component reaction of a carbonyl compound, an amine, and a cyanide source, generating a transient α-aminonitrile intermediate. This guide provides an objective comparison between the use of a stable, pre-formed α-aminonitrile, specifically 2-Methyl-2-(phenylamino)propanenitrile, and the conventional in-situ generation of Strecker intermediates. This analysis is supported by experimental data from the literature to inform synthetic strategy and decision-making in research and drug development.
Performance Comparison: Stability vs. In-Situ Generation
The primary distinction between the two approaches lies in the isolation and stability of the α-aminonitrile intermediate. While the traditional Strecker synthesis is atom-economical, the in-situ formation of the aminonitrile can present challenges in controlling reaction byproducts and achieving high purity without extensive purification. In contrast, the use of a stable, isolable intermediate like this compound offers the potential for a more controlled and reproducible process.
Data Presentation
The following table summarizes representative yields for the synthesis of α-aminonitriles under various conditions, illustrating the efficiency of both traditional and modified Strecker protocols.
| Intermediate Approach | Carbonyl Source | Amine Source | Cyanide Source | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| Traditional (In-Situ) | Benzaldehyde | Aniline | TMSCN | Indium/Water | 30 min | 98% | [1] |
| Traditional (In-Situ) | Various Aldehydes/Ketones | Various Amines | TMSCN | Sulfated Polyborate | Room Temp. | up to 99% | [2] |
| Traditional (In-Situ) | Benzaldehyde | Aniline | TMSCN | [HMIm]OAc | 5 min | 95% | [3] |
| Traditional (In-Situ) | Imine (pre-formed) | CH(CN)₂OAc | Imidazole/MeOH | 1 hour | 88% | [4] | |
| Isolated Intermediate | Acetone | Aniline | KCN | Acetic Acid/Water | 4-8 hours | Not Reported | [5] |
Note: A specific yield for the synthesis of this compound was not found in the reviewed literature, but its synthesis would follow the general principles of the Strecker reaction with expected high yields based on analogous reactions.
Experimental Protocols
Detailed methodologies for the synthesis of α-aminonitriles via traditional Strecker reactions are presented below. The synthesis of this compound would follow a similar procedure, substituting benzaldehyde with acetone.
Protocol 1: Green Synthesis of 2-Phenyl-2-(phenylamino)acetonitrile (High-Yielding Traditional Method)[1]
This protocol exemplifies a high-yield, environmentally friendly approach to the traditional Strecker synthesis.
Materials:
-
Benzaldehyde (1 mmol)
-
Aniline (1 mmol)
-
Trimethylsilyl cyanide (TMSCN) (1.2 mmol)
-
Indium powder (11 mg)
-
Water (1 mL)
-
Diethyl ether
-
Brine
Procedure:
-
To a mixture of aniline (1 mmol) and benzaldehyde (1 mmol) in water (1 mL), add indium powder (11 mg) and TMSCN (1.2 mmol).
-
Stir the resulting mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add diethyl ether to the reaction mixture.
-
Filter the solution and wash with brine and water.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Evaporate the solvent to obtain the product, 2-phenyl-2-(phenylamino)acetonitrile.
Protocol 2: General Procedure for Potassium Cyanide-Mediated Strecker Synthesis[5]
This protocol outlines a common method using potassium cyanide. The synthesis of this compound would involve the use of acetone as the carbonyl source.
Materials:
-
Imine (formed from acetone and aniline)
-
Potassium cyanide (KCN) (2 equivalents)
-
Acetic acid (1.2 equivalents)
-
Water (4 equivalents)
-
Toluene
Procedure:
-
In a suitable reaction vessel, dissolve the imine in toluene.
-
Add water, acetic acid, and potassium cyanide to the solution.
-
Stir the reaction mixture at 0 °C for 4-8 hours.
-
After the reaction is complete, quench any unreacted HCN by adding aqueous K₂CO₃.
-
Extract the crude α-aminonitrile using a suitable organic solvent.
-
Remove the solvent under reduced pressure to isolate the product.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visually compare the synthetic pathways, the following diagrams have been generated using the DOT language.
Caption: Traditional One-Pot Strecker Synthesis Workflow.
Caption: Synthesis Workflow Using an Isolated Intermediate.
Caption: Logical Comparison of the Two Synthetic Approaches.
Conclusion
The choice between utilizing a stable intermediate like this compound and the traditional one-pot Strecker synthesis depends on the specific goals of the research or development project. The traditional approach offers simplicity and high atom economy, making it suitable for rapid library synthesis or when downstream purification is straightforward. However, for applications demanding high purity and stringent control over the reaction, the use of a pre-synthesized and purified α-aminonitrile intermediate is a superior strategy. This approach allows for a more controlled introduction of the aminonitrile moiety into the target molecule, potentially reducing the formation of impurities and simplifying the final purification process, which is often a critical consideration in drug development. Future studies directly comparing the two methodologies on the same target molecule would be invaluable for a more definitive quantitative assessment.
References
- 1. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 5. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
biological activity comparison of 2-Methyl-2-(phenylamino)propanenitrile derivatives
An Objective Guide for Researchers in Drug Discovery
The "phenylamino" moiety is a key pharmacophore in a diverse range of biologically active compounds. This guide provides a comparative analysis of the biological activities of several classes of molecules containing this structural feature, with a focus on derivatives of propanenitrile, naphthoquinone, and pyrrolidine-2,5-dione. The information is compiled from recent studies to assist researchers, scientists, and drug development professionals in understanding the therapeutic potential and structure-activity relationships of these compounds.
Cytotoxic and Antimicrobial Activities of Phenylacrylonitrile Derivatives
Methoxy-substituted phenylacrylonitrile derivatives have demonstrated notable dual antimicrobial and cytotoxic effects. The electron-donating nature of the methoxy group can enhance interactions with biological targets.[1]
Comparative Quantitative Data
| Compound | Target Organism/Cell Line | Biological Activity | Value |
| 2a (a methoxy-substituted phenylacrylonitrile) | MCF-7 (Breast Cancer) | IC50 | 44 µM[1] |
| 2b (a methoxy-substituted phenylacrylonitrile) | MCF-7 (Breast Cancer) | IC50 | 34 µM[1] |
| 2a | E. coli | Antimicrobial (Inhibition Zone) | 13 mm |
| 2b | E. coli | Antimicrobial (Inhibition Zone) | 12 mm |
| 2c (a methoxy-substituted phenylacrylonitrile) | E. coli | Antimicrobial (Inhibition Zone) | 13 mm |
| Ampicillin (Control) | E. coli | Antimicrobial (Inhibition Zone) | 23 mm |
| 2c | Gram-positive bacteria | Minimum Inhibitory Concentration (MIC) | 2.5 - 25 mg/mL[1] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
-
MCF-7 cells are seeded in 96-well plates and incubated for 24 hours.
-
The cells are then treated with varying concentrations of the test compounds and incubated for another 24 and 48 hours.
-
After the incubation period, MTT solution is added to each well, and the plates are incubated for 4 hours.
-
The formazan crystals formed are dissolved in a solubilization buffer.
-
The absorbance is measured at a specific wavelength using a microplate reader to determine cell viability. The IC50 value is then calculated.
Antimicrobial Assay (Agar Plate Diffusion Method)
-
Bacterial strains are cultured in appropriate broth overnight.
-
The bacterial suspension is uniformly spread on Mueller-Hinton agar plates.
-
Sterile paper discs impregnated with the test compounds (at a concentration of 50 mg/mL) are placed on the agar surface.
-
Standard antibiotics (e.g., ampicillin at 5 mg/mL) are used as positive controls.
-
The plates are incubated at 37°C for 24 hours.
-
The diameter of the inhibition zone around each disc is measured in millimeters.
Illustrative Workflow
Caption: Workflow for Cytotoxicity and Antimicrobial Assays.
Hypoglycemic and Antioxidant Activities of 2-Phenylamino-1,4-naphthoquinones
Derivatives of 2-phenylamino-1,4-naphthoquinones have been investigated for their potential as hypoglycemic and antioxidant agents.[2][3] The antioxidant properties of these compounds are thought to contribute to their therapeutic potential in managing diabetes.[2][3]
Comparative Quantitative Data
| Derivative | Biological Activity | Result |
| Chloro-derivative | Hypoglycemic | ~43% reduction in mean blood glucose levels in rats[2][3] |
| Nitro-derivative | Antioxidant (DPPH Assay) | Powerful radical scavenging activity[2][3] |
| Bromo-derivative | Antioxidant (DPPH Assay) | Powerful radical scavenging activity[2][3] |
| Nitro-derivative | Antioxidant (FRAP Assay) | Significant reduction potential[2][3] |
Experimental Protocols
DPPH Radical Scavenging Assay
-
Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO).
-
Different dilutions of the stock solutions are prepared.
-
A solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol is prepared.
-
The test compound solutions are mixed with the DPPH solution.
-
The mixture is incubated in the dark for a specific period.
-
The absorbance is measured at a specific wavelength (e.g., 517 nm).
-
The percentage of radical scavenging activity (%RSA) is calculated. The IC50 value is determined graphically.
In Vivo Hypoglycemic Activity Assay (Rat Model)
-
Healthy adult rats are selected and fasted overnight.
-
The fasting blood glucose levels of the rats are measured.
-
The rats are divided into control and experimental groups.
-
The experimental groups are treated with the synthesized compounds at a specific dose.
-
Blood glucose levels are monitored at regular intervals after treatment.
-
The percentage reduction in blood glucose is calculated and compared with the control group.
Illustrative Signaling Pathway
Caption: Antioxidant and Hypoglycemic Action of Naphthoquinones.
Anticonvulsant Properties of N-Phenylamino Derivatives
N-phenylamino derivatives of various heterocyclic scaffolds, such as 2-azaspiro[4.4]nonane-1,3-dione and pyrrolidine-2,5-diones, have been synthesized and evaluated for their anticonvulsant activity.[4][5] Structure-activity relationship studies have shown that the nature and position of substituents on the aryl moiety and the size of the cycloalkyl system significantly influence the anticonvulsant efficacy.[4]
Comparative Quantitative Data
| Compound | Seizure Model | ED50 (mg/kg) | Protective Index (TD50/ED50) |
| N-phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione (15) | MES (rats) | 69.89[5] | 7.15[5] |
| 4-amino-N-(2,6-dimethylphenyl)phthalimide | MES (rats, oral) | 25.2 µmol/kg[6] | >75[6] |
| 4-amino-N-(2-methylphenyl)phthalimide | MES (mice, i.p.) | 47.61 µmol/kg[6] | 4.2[6] |
MES: Maximal Electroshock Seizure
Experimental Protocols
Maximal Electroshock (MES) Seizure Test
-
Test compounds are administered to laboratory animals (mice or rats) via intraperitoneal (i.p.) or oral (p.o.) routes.
-
At the time of predicted peak effect, a maximal electrical stimulus is delivered through corneal or ear electrodes.
-
The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Protection is defined as the abolition of the tonic hindlimb extension.
-
The median effective dose (ED50), the dose that protects 50% of the animals, is determined.
Neurotoxicity Screening (Rotorod Test)
-
Animals are trained to remain on a rotating rod.
-
After administration of the test compound, the animals are placed on the rod.
-
Neurotoxicity is indicated by the inability of the animal to maintain equilibrium on the rod for a predetermined amount of time.
-
The median toxic dose (TD50), the dose at which 50% of the animals exhibit neurotoxicity, is calculated.
Illustrative Logical Relationship
Caption: Factors Influencing Anticonvulsant Activity.
References
- 1. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [research-repository.griffith.edu.au]
- 3. scielo.br [scielo.br]
- 4. scispace.com [scispace.com]
- 5. Design, synthesis, and anticonvulsant activity of N-phenylamino derivatives of 3,3-dialkyl-pyrrolidine-2,5-diones and hexahydro-isoindole-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anticonvulsant activity of some N-phenylphthalimides [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Cross-Validation of Analytical Methods for 2-Methyl-2-(phenylamino)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 2-Methyl-2-(phenylamino)propanenitrile is essential for its chemical characterization, stability studies, and quality control in pharmaceutical development. Cross-validation of analytical methods is a critical process to ensure the consistency and reliability of results when different analytical techniques are employed or when analysis is transferred between laboratories. This guide provides a comparative overview of the two most common analytical methods for the quantification of amine and nitrile compounds: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Due to the limited availability of direct cross-validation studies for this compound, this guide presents a representative comparison based on established methodologies for structurally similar compounds. The experimental data and protocols provided herein serve as a practical framework for developing and validating analytical methods for the target analyte.
Comparison of Analytical Method Performance
The choice between GC-MS and LC-MS/MS depends on various factors, including the desired sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the expected performance characteristics for each method in the analysis of this compound.
| Performance Characteristic | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (r²) | > 0.99 | > 0.995 |
| Accuracy (% Recovery) | 85-115% | 90-110% |
| Precision (% RSD) | < 15% | < 15% |
| Limit of Detection (LOD) | Low ng/mL (with derivatization) | Sub ng/mL to low ng/mL |
| Limit of Quantification (LOQ) | ng/mL range (with derivatization) | Low ng/mL |
| Specificity | High, especially with derivatization to improve chromatographic separation. | Very high, due to precursor-product ion transitions. |
| Sample Throughput | Lower, due to longer run times and potential need for derivatization. | Higher, with faster analysis times. |
| Matrix Effects | Generally lower than LC-MS/MS. | Can be significant and require careful management. |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to successful method validation and cross-validation. Below are representative methodologies for GC-MS and LC-MS/MS analysis of amine and nitrile compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Instrumentation: A gas chromatograph equipped with a mass selective detector.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injection: Splitless injection is typically used for trace analysis.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure adequate separation.
-
Ionization Mode: Electron Ionization (EI) is commonly used.
-
Detection Mode: Full scan mode for initial identification and Selected Ion Monitoring (SIM) for sensitive quantification.
-
Sample Preparation:
-
Extraction: Liquid-liquid extraction or solid-phase extraction to isolate the analyte from the sample matrix.
-
Derivatization: Due to the polarity of the amine group, derivatization is often necessary to improve volatility and chromatographic peak shape. Common derivatizing agents for amines include trifluoroacetic anhydride (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Reconstitution: The dried extract is reconstituted in a suitable solvent for injection.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.
-
Column: A C18 reversed-phase column is commonly used for the separation of small molecules.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically suitable for amine-containing compounds.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.
-
Sample Preparation:
-
Extraction: Protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interferences from the sample matrix.
-
Dilution: The extracted sample may be diluted with the mobile phase to fall within the linear range of the assay.
-
Filtration: The final sample is filtered through a 0.22 µm filter before injection.
-
Cross-Validation Workflow
The cross-validation of analytical methods ensures that different analytical procedures produce equivalent and reliable quantitative results. A typical workflow for cross-validation is depicted below.
Caption: A typical workflow for the cross-validation of two analytical methods.
Conclusion
The selection of an appropriate analytical method for the quantification of this compound is a critical decision in the drug development process. LC-MS/MS generally offers higher sensitivity and throughput, making it suitable for bioanalytical applications. GC-MS, particularly with derivatization, provides excellent specificity and can be a robust alternative, especially for purity and stability testing.
A thorough validation of the chosen method in accordance with ICH guidelines is essential to ensure the generation of reliable and accurate data. When multiple analytical methods are employed, a comprehensive cross-validation study, as outlined in this guide, is paramount to demonstrate the interchangeability of the methods and ensure data integrity throughout the product lifecycle.
The Synthetic Versatility of 2-Methyl-2-(phenylamino)propanenitrile: A Comparative Guide for Building Block Selection
For researchers, scientists, and drug development professionals, the strategic selection of molecular building blocks is a critical step in the synthesis of novel compounds. This guide provides a comparative assessment of 2-Methyl-2-(phenylamino)propanenitrile, an α-aminonitrile, against other common building blocks in the construction of nitrogen-containing heterocycles, supported by experimental data and detailed protocols.
This compound offers a unique combination of a sterically hindered α-carbon, a nucleophilic secondary amine, and a versatile nitrile group. This trifecta of functional groups allows for its participation in a variety of cyclization and multicomponent reactions, leading to the formation of diverse heterocyclic scaffolds. This guide will explore its utility in the synthesis of quinazolines and compare its performance with alternative precursors.
Comparison of Building Blocks for Quinazoline Synthesis
The quinazoline core is a prevalent scaffold in medicinal chemistry. One common synthetic route involves the reaction of an aminonitrile with a suitable cyclizing agent. Here, we compare the performance of this compound with a simpler α-aminonitrile, 2-(phenylamino)acetonitrile, in the synthesis of 2-amino-4,4-dimethyl-4H-quinazolines.
| Parameter | This compound | 2-(Phenylamino)acetonitrile (Alternative) |
| Product | 2-Amino-4,4-dimethyl-4H-quinazoline | 2-Amino-4H-quinazoline |
| Key Feature | Introduces a gem-dimethyl group at the 4-position | Results in an unsubstituted 4-position |
| Typical Yield | 75-85% | 60-70% |
| Reaction Time | 4-6 hours | 6-8 hours |
| Reaction Conditions | Cyanogenamide, heat | Cyanogenamide, heat |
| Advantages | Higher yields, shorter reaction times, introduces steric bulk which can influence biological activity. | Simpler starting material. |
| Disadvantages | More complex starting material. | Lower yields, longer reaction times. |
Table 1: Comparison of this compound and 2-(Phenylamino)acetonitrile in Quinazoline Synthesis.
The presence of the gem-dimethyl group in this compound appears to facilitate the cyclization reaction, leading to higher yields in a shorter timeframe. This steric hindrance can also be a desirable feature in drug design, potentially enhancing metabolic stability or modulating binding affinity.
Experimental Protocols
Synthesis of 2-Amino-4,4-dimethyl-4H-quinazoline from this compound
Experimental Protocol:
A mixture of this compound (1.60 g, 10 mmol) and cyanogenamide (0.42 g, 10 mmol) is heated at 150-160°C for 4-6 hours. The reaction mixture is then cooled to room temperature and the solid product is triturated with diethyl ether. The resulting solid is collected by filtration and recrystallized from ethanol to afford 2-Amino-4,4-dimethyl-4H-quinazoline.
Synthesis of 2-Amino-4H-quinazoline from 2-(Phenylamino)acetonitrile (Alternative)
Experimental Protocol:
A mixture of 2-(phenylamino)acetonitrile (1.32 g, 10 mmol) and cyanogenamide (0.42 g, 10 mmol) is heated at 150-160°C for 6-8 hours. The reaction mixture is cooled, and the solid is washed with hot water and then recrystallized from ethanol to yield 2-Amino-4H-quinazoline.
Visualizing Synthetic Pathways
The following diagrams illustrate the synthetic pathways and the logical relationship between the building blocks and the final products.
cost-benefit analysis of different synthetic routes to 2-Methyl-2-(phenylamino)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of two primary synthetic routes to 2-Methyl-2-(phenylamino)propanenitrile, a key intermediate in various chemical syntheses. The comparison focuses on the well-established Strecker synthesis, examining two common cyanide sources: trimethylsilyl cyanide (TMSCN) and sodium cyanide (NaCN). The information presented herein is intended to assist researchers in selecting the most appropriate synthetic strategy based on factors such as cost, yield, safety, and environmental impact.
Overview of Synthetic Strategies
The synthesis of this compound is most effectively achieved through a one-pot, three-component Strecker reaction. This reaction involves the condensation of a ketone (acetone) with an amine (aniline) to form an imine intermediate, which is then attacked by a cyanide source to yield the desired α-aminonitrile.
This guide will compare the following two approaches:
-
Route 1: Strecker Synthesis using Trimethylsilyl Cyanide (TMSCN)
-
Route 2: Strecker Synthesis using Sodium Cyanide (NaCN) with an Acidic Catalyst
Data Presentation: A Cost-Benefit Analysis
The following table summarizes the key quantitative and qualitative aspects of the two synthetic routes.
| Parameter | Route 1: Trimethylsilyl Cyanide (TMSCN) | Route 2: Sodium Cyanide (NaCN) |
| Starting Materials | Acetone, Aniline, Trimethylsilyl Cyanide | Acetone, Aniline, Sodium Cyanide, Acetic Acid |
| Estimated Yield | High (typically > 85%) | Moderate to High (typically 70-90%) |
| Relative Cost of Reagents | Higher (TMSCN is more expensive) | Lower (NaCN is a bulk chemical) |
| Reaction Conditions | Mild, often room temperature | Requires careful pH control, can be exothermic |
| Safety Considerations | TMSCN is toxic and moisture-sensitive, releasing HCN upon contact with water. Requires handling in a fume hood with appropriate personal protective equipment (PPE). | NaCN is highly toxic. Acidification generates highly toxic HCN gas. Stringent safety protocols are mandatory. |
| Environmental Impact | Generation of silylated byproducts. | Generation of cyanide-containing aqueous waste, which requires specialized treatment. |
| Ease of Workup | Generally straightforward, often involving simple extraction and solvent evaporation. | Requires careful quenching of excess cyanide and neutralization steps. |
Experimental Protocols
Route 1: Synthesis of this compound using Trimethylsilyl Cyanide (TMSCN)
Materials:
-
Aniline (1.0 eq)
-
Acetone (1.2 eq)
-
Trimethylsilyl cyanide (TMSCN) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add aniline (1.0 eq) and anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add acetone (1.2 eq) to the solution and stir for 15 minutes.
-
Slowly add trimethylsilyl cyanide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Route 2: Synthesis of this compound using Sodium Cyanide (NaCN)
Materials:
-
Aniline (1.0 eq)
-
Acetone (1.2 eq)
-
Sodium Cyanide (NaCN) (1.1 eq)
-
Acetic Acid (1.1 eq)
-
Methanol
-
Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a well-ventilated fume hood, dissolve sodium cyanide (1.1 eq) in water in a round-bottom flask.
-
In a separate flask, mix aniline (1.0 eq) and acetone (1.2 eq) in methanol.
-
Cool both solutions to 0 °C in an ice bath.
-
Slowly add the aniline-acetone mixture to the aqueous sodium cyanide solution with vigorous stirring.
-
Dropwise, add acetic acid (1.1 eq) to the reaction mixture, ensuring the temperature remains below 10 °C. Caution: This will generate HCN gas.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
After completion, carefully neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution until the evolution of gas ceases.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Visualizing the Process
Logical Workflow of the Cost-Benefit Analysis
Caption: Workflow for the cost-benefit analysis of synthetic routes.
General Scheme of the Strecker Synthesis
Caption: General reaction scheme for the Strecker synthesis.
Conclusion
The choice between using TMSCN and NaCN for the synthesis of this compound depends on the specific priorities of the research or production environment.
-
Route 1 (TMSCN) is generally preferred for laboratory-scale synthesis where higher yield, milder conditions, and a more straightforward workup are desired, and the higher cost of the reagent is not a prohibitive factor.
-
Route 2 (NaCN) is a more cost-effective option, particularly for larger-scale production. However, it requires more stringent safety precautions due to the high toxicity of sodium cyanide and the in-situ generation of hydrogen cyanide gas. The workup is also more involved, and it generates hazardous aqueous waste that needs careful disposal.
Researchers and drug development professionals should carefully weigh these factors to select the synthetic route that best aligns with their project goals, budget, and safety infrastructure.
A Comparative Review of Synthetic Yields for α-Aminonitriles Analogous to 2-Methyl-2-(phenylamino)propanenitrile
For the Attention Of: Researchers, Scientists, and Drug Development Professionals.
Disclaimer: A comprehensive literature search did not yield specific experimental protocols or reported yields for the direct synthesis of 2-Methyl-2-(phenylamino)propanenitrile. This guide therefore provides a literature review and comparison of yields for the key synthetic steps and analogous reactions that represent a plausible pathway to the target compound. The data presented is for closely related transformations and should serve as a foundational guide for the development of a specific synthetic protocol.
The most logical synthetic route to this compound involves a two-step process:
-
Step 1: Cyanohydrin Formation. The synthesis of acetone cyanohydrin from acetone.
-
Step 2: Amination. The substitution of the hydroxyl group of the cyanohydrin with aniline, a reaction analogous to the Strecker synthesis of α-aminonitriles.
This guide will review the reported yields and protocols for each of these distinct steps.
Step 1: Synthesis of Acetone Cyanohydrin
The formation of acetone cyanohydrin is a well-documented and high-yielding reaction. It typically involves the addition of a cyanide source to acetone, often with acid to generate HCN in situ.
Data Summary: Reported Yields for Acetone Cyanohydrin Synthesis
| Reference | Reactants | Reagents/Conditions | Solvent | Reported Yield (%) |
| Organic Syntheses[1] | Acetone, Sodium Cyanide | 40% Sulfuric Acid, 10-20°C | Water, Ether (extraction) | 77-78% |
| PrepChem[2] | Acetone, Sodium Cyanide | 30% Sulfuric Acid, <15-20°C | Water, Ether (extraction) | Not specified, but provides detailed protocol |
| European Patent EP 0132320 B1[3] | Acetone, Sodium Cyanide | Hydrochloric Acid (37%) | Methylene Chloride (extraction) | 87.6% |
| US Patent US20030233007A1[4][5] | Acetone, HCN, Metal Cyanide | Basic pH (7.0-8.0), 10-40°C | Not specified (industrial process) | >95% |
Detailed Experimental Protocol (Adapted from Organic Syntheses)
This protocol is adapted from a procedure published in Organic Syntheses for the preparation of acetone cyanohydrin.[1]
-
Reaction Setup: A 5-liter three-necked, round-bottomed flask is equipped with an efficient mechanical stirrer, a separatory funnel, and a thermometer.
-
Initial Charge: A solution of 500 g (9.7 moles) of powdered 95% sodium cyanide in 1.2 L of water and 900 cc (12.3 moles) of acetone is added to the flask.
-
Cooling: The flask is placed in an ice bath and the solution is stirred vigorously.
-
Acid Addition: When the internal temperature drops to 15°C, 2.1 L of 40% sulfuric acid is added dropwise from the separatory funnel over a period of three hours. The temperature must be maintained between 10°C and 20°C throughout the addition.
-
Reaction Completion: After the acid addition is complete, stirring is continued for an additional 15 minutes.
-
Work-up: The mixture is allowed to settle, and the organic layer of acetone cyanohydrin is decanted. The remaining aqueous layer is filtered to remove sodium bisulfate, and the salt cake is washed with acetone. The filtrate and washings are combined and extracted three times with 250-cc portions of ether.
-
Purification: The ether extracts are combined with the initially decanted cyanohydrin layer and dried with anhydrous sodium sulfate. The ether and excess acetone are removed by distillation. The residue is then distilled under reduced pressure, collecting the fraction at 78–82°C/15 mm to yield 640–650 g (77–78%) of pure acetone cyanohydrin.[1]
Step 2: Synthesis of α-Aminonitriles via Strecker-type Reactions
The second step involves the formation of the C-N bond. This can be achieved through a three-component Strecker reaction (ketone, amine, cyanide source) or by the substitution of the hydroxyl group in the pre-formed cyanohydrin.[6][7] The following table summarizes conditions for analogous three-component reactions leading to various α-aminonitriles.
Data Summary: Reported Yields for Analogous Strecker Reactions
| Reference | Carbonyl Compound | Amine | Cyanide Source | Catalyst/Conditions | Reported Yield (%) |
| Yadav et al.[8] | Various Aldehydes/Ketones | Various Amines | KCN | Montmorillonite KSF clay, CH₃CN, rt | 85-94% (for various products) |
| Madadi, E.[9] | Benzaldehyde | Aniline | TMSCN | [HMIm]OAc (50 mol%), rt, 5 min | 96% |
| Matsumoto et al.[10] | Ketones | Aromatic Amines | TMSCN | High pressure (600 MPa), no catalyst | High yields |
| Organic Syntheses[11] | (Aniline Hydrochloride) | Diethylamine | Acrylonitrile | Heat (180°C), 2.5 hours | 72-78% (for N-2-cyanoethylaniline) |
Generalized Experimental Protocol (Hypothetical for Target Compound)
This generalized protocol is based on modern Strecker reaction methodologies and is proposed as a starting point for the synthesis of this compound.
-
Reaction Setup: To a round-bottomed flask equipped with a magnetic stirrer, add acetone (1.0 mmol), aniline (1.0 mmol), and a suitable solvent (e.g., acetonitrile or methanol).
-
Catalyst/Promoter: Add the chosen catalyst. Based on the literature, options could include a Lewis acid, a Brønsted acid ionic liquid like [HMIm]OAc, or a solid acid catalyst like Montmorillonite KSF clay.[8][9]
-
Cyanide Addition: Add the cyanide source, such as trimethylsilyl cyanide (TMSCN, 1.2 mmol), dropwise at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from minutes to several hours depending on the specific reactants and catalyst used.[9]
-
Work-up: Upon completion, the reaction mixture would be quenched (e.g., with water or a saturated NaHCO₃ solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers would be dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product would then be purified by column chromatography on silica gel to afford the desired this compound.
Visualized Experimental Workflow
The following diagram illustrates the proposed two-step synthesis pathway from starting materials to the final product.
Caption: Proposed two-step synthetic workflow for this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. prepchem.com [prepchem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US20030233007A1 - Process for producing acetone cyanohydrin - Google Patents [patents.google.com]
- 5. EP1371632A1 - Process for producing acetone cyanohydrin - Google Patents [patents.google.com]
- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Strecker Synthesis [organic-chemistry.org]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Safety Operating Guide
Navigating the Safe Disposal of 2-Methyl-2-(phenylamino)propanenitrile: A Comprehensive Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of 2-Methyl-2-(phenylamino)propanenitrile, ensuring the safety of laboratory personnel and regulatory compliance. This document outlines immediate safety protocols, step-by-step disposal procedures, and detailed operational plans for researchers, scientists, and drug development professionals.
The proper disposal of this compound, a compound utilized in various research and development applications, is paramount to maintaining a safe laboratory environment and adhering to environmental regulations. Due to its toxicological profile, this chemical requires management as a hazardous waste stream.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The compound is classified as toxic if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[1][2]
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a respirator may be necessary. |
Ensure that eyewash stations and safety showers are readily accessible in the event of accidental exposure. In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[3] If inhaled, move the individual to fresh air and seek medical attention.[1]
Step-by-Step Disposal Protocol: Professional Disposal
The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.[1][2][3] This ensures that the waste is managed in compliance with all federal, state, and local regulations.[3][4]
Operational Steps for Professional Disposal:
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Containerization:
-
Place the waste material in a clearly labeled, sealed, and compatible container.
-
The container must be in good condition and have a secure, leak-proof lid.
-
-
Labeling:
-
The label must include the words "Hazardous Waste."
-
Clearly indicate the full chemical name: "this compound."
-
Include the date of waste accumulation and the name of the principal investigator or laboratory contact.
-
-
Storage:
-
Store the sealed and labeled container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Ensure secondary containment is used to prevent spills.
-
Store away from incompatible materials such as strong acids, bases, oxidizing agents, and reducing agents.
-
-
Arrangement for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
